molecular formula C7H8BrNO2S B1270548 2-bromo-N-methylbenzenesulfonamide CAS No. 98192-14-4

2-bromo-N-methylbenzenesulfonamide

Cat. No.: B1270548
CAS No.: 98192-14-4
M. Wt: 250.12 g/mol
InChI Key: HSCKMNXETNFFAJ-UHFFFAOYSA-N
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Description

2-Bromo-N-methylbenzenesulfonamide (CAS 98192-14-4) is a valuable α-halo benzenesulfonamide building block in organic and medicinal chemistry research. Its molecular structure, featuring a bromine atom adjacent to the sulfonamide group on the benzene ring, makes it a versatile intermediate for constructing skeletally diverse compound libraries . The bromine atom is highly reactive in metal-catalyzed cross-coupling reactions, enabling its use in various cyclization pathways such as Heck reactions, intramolecular C-arylation, and Sonogashira couplings to generate 5-, 6-, and 7-membered benzofused sultams (cyclic sulfonamides) . Sultams are privileged structures in drug discovery, known for their diverse biological activities and favorable properties such as stability to hydrolysis and crystallinity . Researchers utilize this compound to create complex molecular architectures for high-throughput screening against various therapeutic targets. It is also a key precursor in Diversity-Oriented Synthesis (DOS) to explore new chemical space. This product is designated "For Research Use Only" (RUO) and must not be used for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment, as it may possess toxicity and irritation properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCKMNXETNFFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357310
Record name 2-bromo-N-methylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98192-14-4
Record name 2-bromo-N-methylbenzenesulfonamide
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Record name 2-Bromo-N-methylbenzenesulphonamide
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Foundational & Exploratory

The Role of 2-bromo-N-methylbenzenesulfonamide in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-bromo-N-methylbenzenesulfonamide is a synthetic organic compound that belongs to the benzenesulfonamide class of molecules. While direct biological applications of this specific compound are not extensively documented in peer-reviewed literature, its primary and critical role in research is as a versatile chemical intermediate. It serves as a foundational building block in the synthesis of more complex and biologically active molecules. The presence of the sulfonamide group, a well-established pharmacophore, and the reactive bromo-substituent make it a valuable precursor in drug discovery and development, particularly for creating libraries of compounds for screening against various therapeutic targets.

This technical guide provides an in-depth overview of the synthesis of this compound and explores its application as a precursor for the development of potent enzyme inhibitors, a prominent area of research for sulfonamide derivatives.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from 2-bromoaniline. The first step involves the synthesis of the key intermediate, 2-bromobenzenesulfonyl chloride, which is then reacted with methylamine to yield the final product.

Step 1: Synthesis of 2-bromobenzenesulfonyl chloride

A common method for the synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline is via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by a reaction with sulfur dioxide in the presence of a copper catalyst.

Experimental Protocol: Diazotization and Sandmeyer Reaction [1]

  • Diazotization: 2-bromoaniline (1 mol) is dissolved in a mixture of concentrated hydrochloric acid (4 mol) and water. The solution is cooled to between -5°C and 0°C in an ice-salt bath.

  • A solution of sodium nitrite (1-1.1 mol) in water is added dropwise to the cooled 2-bromoaniline solution, ensuring the temperature is maintained below 0°C.

  • Following the addition of sodium nitrite, a solution of zinc chloride (1-1.2 mol) in water is added dropwise, with the temperature kept between 0°C and 5°C.

  • The resulting diazonium salt solid is isolated by filtration and washed with dilute acid and a small amount of cold methanol.

  • Sulfonyl Chlorination: The isolated diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, containing a copper(I) chloride or copper(II) chloride catalyst.

  • The reaction mixture is stirred, and upon completion, the 2-bromobenzenesulfonyl chloride is isolated and purified, often by distillation or crystallization.

Step 2: Synthesis of this compound

The final step is a nucleophilic substitution reaction where the amine group of methylamine attacks the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride, displacing the chloride.

Experimental Protocol: Sulfonamide Formation [2]

  • 2-bromobenzenesulfonyl chloride (1.96 mmol) is dissolved in ethanol (20 mL).

  • Methylamine (7.83 mmol) is added to the solution.

  • The reaction mixture is heated to reflux for 2 hours.

  • After the reaction is complete, the mixture is cooled, and the this compound can be isolated and purified, typically by recrystallization or column chromatography.

Application in Research: A Precursor to Bioactive Molecules

The primary utility of this compound in research lies in its role as a scaffold for generating novel compounds with potential therapeutic applications. The sulfonamide moiety is a known zinc-binding group, making it a key feature in the design of inhibitors for zinc-containing enzymes, such as carbonic anhydrases. The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce additional chemical diversity.

Case Study: Development of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer. Sulfonamides are a classic class of CA inhibitors.

While research may not have utilized this compound directly, numerous studies have synthesized and evaluated derivatives of similar benzenesulfonamides as potent CA inhibitors. The general principle involves modifying the aromatic ring or the sulfonamide nitrogen to enhance binding affinity and selectivity for different CA isoforms.

The following table summarizes the inhibition data for a series of hydrazonobenzenesulfonamide derivatives against four human carbonic anhydrase isoforms. This data illustrates the potency and selectivity that can be achieved through chemical modification of a core benzenesulfonamide structure, for which this compound could serve as a starting point.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide (Standard) 25012255.7
Compound 5 18.59.834.37.8
Compound 7 22.410.145.28.1
Compound 12 45.511.555.49.2
Compound 13 33.711.267.58.9
Compound 27 28.910.841.87.9
Compound 29 25.110.538.97.6
Data extracted from a study on hydrazonobenzenesulfonamides and is presented here as a representative example of the type of quantitative data generated in the evaluation of sulfonamide-based inhibitors.[3]

The inhibitory activity of synthesized compounds against various CA isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compounds are prepared, usually in DMSO.

  • Assay Buffer: A buffer solution (e.g., Tris-HCl) with a specific pH is prepared.

  • Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator.

  • Procedure: A solution of the CA enzyme is mixed with the inhibitor at varying concentrations and incubated. This mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.

  • Data Analysis: The initial rates of the reaction are measured, and the concentration of the inhibitor that produces 50% inhibition (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]

Visualizing the Role in Drug Discovery

The following diagrams illustrate the synthetic utility of this compound and the mechanism of action of its derivatives.

G start_material 2-Bromobenzenesulfonyl chloride product 2-bromo-N-methyl- benzenesulfonamide start_material->product Nucleophilic Substitution reagent Methylamine (CH3NH2) reagent->product modification Further Chemical Modification (e.g., Cross-Coupling) product->modification library Library of Bioactive Sulfonamide Derivatives modification->library

Caption: Synthetic pathway from 2-bromobenzenesulfonyl chloride to a library of bioactive derivatives.

G enzyme Carbonic Anhydrase (Active Site with Zn2+) product H+ + HCO3- enzyme->product Catalyzes Reaction substrate CO2 + H2O substrate->enzyme Binds to Active Site inhibitor Sulfonamide Derivative (-SO2NH- group) inhibitor->enzyme invis inhibitor->invis binding Coordination to Zn2+ invis->enzyme Blocks Active Site

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.

Conclusion

References

An In-depth Technical Guide to 2-bromo-N-methylbenzenesulfonamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential, though not yet experimentally confirmed, biological significance based on analogous compounds.

Core Compound Structure and Identifiers

This compound is characterized by a benzene ring substituted with a bromine atom at the ortho-position and a sulfonamide group, which is further N-alkylated with a methyl group.

Chemical Structure:

2D structure of this compound

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 98192-14-4[1]
Molecular Formula C₇H₈BrNO₂S[1]
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1Br[1][2]
InChI InChI=1S/C7H8BrNO2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,1H3[1][2]
InChIKey HSCKMNXETNFFAJ-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential biological interactions. The data presented below is a combination of values from chemical suppliers and computationally predicted data from reputable databases.

Table 2: Computed and Physical Properties

PropertyValueSource
Molecular Weight 250.12 g/mol [1][2]
Density 1.601 g/cm³[3]
Boiling Point 341.9 °C at 760 mmHg[3]
Flash Point 160.6 °C[3]
XLogP3 1.6[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 1[1][2]
Topological Polar Surface Area 54.6 Ų[1][2]
Exact Mass 248.94591 Da[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of the precursor 2-bromobenzenesulfonyl chloride, followed by its reaction with methylamine.

Synthesis of 2-bromobenzenesulfonyl chloride

The precursor, 2-bromobenzenesulfonyl chloride, can be synthesized from 2-bromoaniline via a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 2-bromobenzenesulfonyl chloride

  • Diazotization:

    • Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it.

    • Add copper(I) chloride as a catalyst.

    • Add the cold diazonium salt solution portion-wise to this mixture while controlling the temperature.

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture onto crushed ice.

    • Collect the precipitated solid by filtration or extract the mixture with an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis of this compound

The final product is synthesized by the reaction of 2-bromobenzenesulfonyl chloride with methylamine.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup:

    • Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as ethanol or dichloromethane in a reaction flask.

    • Cool the solution to 0 °C.

  • Addition of Methylamine:

    • Add methylamine (a solution in a suitable solvent, or condensed gas) (2.0-4.0 eq) to the cooled solution of 2-bromobenzenesulfonyl chloride. A base like triethylamine or pyridine can also be included to neutralize the HCl byproduct.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For some protocols, refluxing the mixture for a couple of hours may be necessary to drive the reaction to completion.[4]

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction with water.

    • If a water-immiscible organic solvent was used, separate the organic layer. Wash it successively with dilute aqueous acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Logical Workflow for Synthesis

Synthesis_Workflow A Starting Material: 2-Bromoaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Intermediate: 2-Bromobenzenediazonium Chloride B->C D Sandmeyer Reaction (SO₂, CuCl) C->D E Precursor: 2-Bromobenzenesulfonyl Chloride D->E F Reaction with Methylamine E->F G Crude Product F->G H Purification (Recrystallization or Chromatography) G->H I Final Product: This compound H->I

Caption: Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data

SpectroscopyPredicted Chemical Shifts / Peaks
¹H NMR (CDCl₃) ~8.0-7.8 (m, 1H, Ar-H), ~7.6-7.3 (m, 3H, Ar-H), ~4.8 (br s, 1H, NH), ~2.7 (d, 3H, N-CH₃)
¹³C NMR (CDCl₃) ~139, ~134, ~132, ~128, ~127, ~120 (Ar-C), ~30 (N-CH₃)
IR (ATR, cm⁻¹) ~3250 (N-H stretch), ~1330 & ~1160 (S=O stretch), ~750 (C-Br stretch)
Mass Spec (ESI-MS) m/z [M+H]⁺: 250.0, 252.0 (approx. 1:1 ratio for Br isotopes)

Workflow for Spectroscopic Characterization

Characterization_Workflow A Synthesized and Purified This compound B ¹H and ¹³C NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structure Confirmation B->E C->E D->E

Caption: Experimental workflow for structural elucidation.

Potential Biological Activity and Signaling Pathways (Hypothetical)

Specific biological activities for this compound have not been reported in the scientific literature. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in numerous therapeutic agents. Based on the activities of structurally related compounds, we can hypothesize potential biological targets.

Many benzenesulfonamide derivatives are known inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[5] The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.[5]

Hypothetical Mechanism of Action: Carbonic Anhydrase Inhibition

Hypothetical_MOA cluster_0 Carbonic Anhydrase Active Site cluster_1 This compound Zinc Zn²⁺ Enzyme Enzyme Residues Zinc->Enzyme Bound to Sulfonamide SO₂NHCH₃ Sulfonamide->Zinc Coordinates with Inhibition Enzyme Inhibition BromoAryl 2-Bromophenyl BromoAryl->Enzyme Interacts with

Caption: Hypothetical inhibition of carbonic anhydrase.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available information on this compound. While there is a solid foundation for its synthesis and predicted physicochemical properties, a significant opportunity exists for further research. Experimental validation of its properties, comprehensive spectroscopic characterization, and investigation into its biological activities, particularly as an enzyme inhibitor, would be valuable contributions to the fields of medicinal chemistry and drug discovery. The protocols and data presented herein provide a strong starting point for such investigations.

References

A Technical Guide to 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzenesulfonamide, a member of the benzenesulfonamide class of compounds. Benzenesulfonamides are a well-established and versatile scaffold in medicinal chemistry, known for a wide range of pharmacological activities. This document consolidates key chemical data, a plausible synthetic route, and explores the potential biological significance of this compound to support ongoing research and development efforts.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identifiers and Descriptors

Identifier/DescriptorValueSource
IUPAC Name This compound[1]
CAS Number 98192-14-4[1][2][3]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.12 g/mol [1]
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1Br[1]
InChI Key HSCKMNXETNFFAJ-UHFFFAOYSA-N[1]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.6[1]
Topological Polar Surface Area 54.6 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 248.94591 Da[1]

Synthesis and Experimental Protocols

While specific, peer-reviewed experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a reliable synthetic pathway can be proposed based on established methods for sulfonamide formation. The most direct approach involves the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and methylamine.[4]

Proposed Synthesis of this compound

The synthesis can be logically approached by reacting 2-bromobenzenesulfonyl chloride with methylamine. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride.

A generalized experimental protocol is provided below.

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • 1M Hydrochloric acid

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add the non-nucleophilic base (1.1-1.2 eq) to the solution. Subsequently, add methylamine (1.1-1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash successively with 1M HCl to remove excess amine and base, followed by water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 2-bromobenzenesulfonyl chloride D Dissolve 2-bromobenzenesulfonyl chloride in anhydrous solvent at 0 °C A->D B Methylamine E Add base and methylamine B->E C Base (e.g., Triethylamine) C->E D->E F Stir at room temperature E->F G Quench with water F->G H Wash with 1M HCl, water, and brine G->H I Dry organic layer H->I J Evaporate solvent I->J K Purify by chromatography or recrystallization J->K L This compound K->L G cluster_enzyme Carbonic Anhydrase Active Site Enzyme Enzyme Pocket Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Enzyme->Inhibited_Complex Zinc Zn²⁺ Water H₂O Zinc->Water Displaces Inhibitor This compound (Sulfonamide Moiety) Inhibitor->Zinc Coordinates with Inhibitor->Inhibited_Complex

References

The Enduring Versatility of Sulfonamides: A Technical Guide to Their Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, a cornerstone of medicinal chemistry for nearly a century, continues to demonstrate remarkable therapeutic versatility. From their initial discovery as groundbreaking antibacterial agents to their current applications in oncology, inflammation, and beyond, sulfonamide-containing compounds represent a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of sulfonamides, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and development efforts.

Core Therapeutic Areas and Mechanisms of Action

Sulfonamides exert their diverse pharmacological effects by interacting with a wide array of biological targets. Their core therapeutic applications are summarized below, with detailed quantitative data presented in the subsequent tables.

Antibacterial Agents

The classic mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor for essential nucleotides and amino acids, ultimately leading to bacteriostasis.[2][3] This pathway is an attractive target as humans obtain folic acid from their diet and lack the DHPS enzyme.[3]

Anticancer Agents

The anticancer activity of sulfonamides is multifaceted, involving the inhibition of several key pathways in tumor progression:

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[4] These enzymes are crucial for pH regulation in the acidic tumor microenvironment, and their inhibition can disrupt tumor growth and survival.[5]

  • Tyrosine Kinase Inhibition: A significant number of sulfonamide derivatives act as tyrosine kinase inhibitors, targeting receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7][8] By blocking the signaling cascades that drive angiogenesis and cell proliferation, these compounds can effectively halt tumor growth.[6][7]

  • Cell Cycle Arrest and Apoptosis Induction: Certain sulfonamides have been shown to induce cell cycle arrest, often in the G1 or G2/M phase, and promote apoptosis in cancer cells.[9]

Carbonic Anhydrase Inhibitors

Beyond their role in oncology, sulfonamide-based carbonic anhydrase inhibitors are utilized in the treatment of various conditions, including glaucoma, edema, and epilepsy.[10] By inhibiting CA isoforms in different tissues, these drugs can modulate physiological processes such as aqueous humor formation and neuronal excitability.

Anti-inflammatory Agents

The anti-inflammatory properties of some sulfonamides, such as sulfasalazine, are attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] Sulfasalazine has been shown to directly inhibit IκB kinases (IKK-α and IKK-β), preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB, which is a master regulator of pro-inflammatory gene expression.[11]

Diuretics

Sulfonamide diuretics, including thiazides and loop diuretics, act on the renal tubules to increase the excretion of salt and water.[1] Their primary mechanism involves the inhibition of specific ion co-transporters.

Quantitative Data Summary

The following tables summarize key quantitative data for various sulfonamide compounds across different therapeutic areas, providing a basis for comparison and further development.

Table 1: Anticancer Activity of Sulfonamide Derivatives (IC50 Values)

Compound/DrugCancer Cell LineIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa7.2 ± 1.12[12]
MDA-MB-2314.62 ± 0.13[12]
MCF-77.13 ± 0.13[12]
N-ethyl toluene-4-sulfonamide (8a)HeLa10.9 ± 1.01[12]
MDA-MB-23119.22 ± 1.67[12]
MCF-712.21 ± 0.93[12]
Compound 25MCF-70.66 ± 0.04[8]
T47D4.51 ± 0.2[8]
Compound 13MCF-70.0977[8]
Compound 16A5490.1145[8]
SorafenibMCF-70.404 ± 0.03[8]
CisplatinHeLa10.9 ± 1.01[13]
DoxorubicinMCF-77.13 ± 0.13[13]

Table 2: Carbonic Anhydrase Inhibition by Sulfonamide Derivatives (IC50/Ki Values)

CompoundCA IsoformIC50 (µM) / Ki (nM)Reference
AcetazolamideCA II5.86 (IC50)[1]
Compound 1eCA II5.69 (IC50)[1]
Compound 2bCA II3.96 (IC50)[1]
Compound 3aCA II2.02 (IC50)[1]
Mono-substituted sulfonamidehCA II16.7 (Ki)[14]
Compound 18hCA IV3.2 (Ki, µM)[15]
Compound 24hCA IV4.6 (Ki, µM)[15]

Table 3: Antibacterial Activity of Sulfonamide Derivatives (MIC Values)

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfonamide derivative IS. aureus (clinical isolates)32 - 512[16][17]
Sulfonamide derivative 1bS. aureus ATCC 2592364 - 256[18]
1-(benzylsulfonyl)pyrrolidine-2-carboxylic acidS. aureus1.8[19]
4-(3-(diethylamino)-3-oxo-2-(phenylmethylsulfonamido) propyl)phenyl phenylmethanesulfonateE. coli12.5[19]
StreptomycinE. coli6.25[19]

Table 4: Pharmacokinetic (ADME) Parameters of Selected Sulfonamides

CompoundSpeciesClearance (CLp) (L/h/kg)Volume of Distribution (Vβ) (L/kg)Half-life (t1/2) (h)Oral Bioavailability (F) (%)Reference
ABT-639Rat0.552.73.373[10]
Dog0.045-4.988[10]
Monkey--8.395[10]
SulfamethoxazoleHuman--10-[1]
SulfadiazineHuman--17-[20]
SulfadimidineHuman--7-[20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions of sulfonamides is crucial for understanding their mechanisms of action and for designing novel therapeutic strategies. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

bacterial_folic_acid_synthesis cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition PABA p-Aminobenzoic Acid (PABA) DHP Dihydropteroate PABA->DHP Dihydropteroate Synthase (DHPS) DHF Dihydrofolic Acid DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotides, Amino Acids THF->Nucleotides Sulfonamide Sulfonamide Dihydropteroate\nSynthase (DHPS) Dihydropteroate Synthase (DHPS) Sulfonamide->Dihydropteroate\nSynthase (DHPS) Competitive Inhibition Trimethoprim Trimethoprim Dihydrofolate\nReductase (DHFR) Dihydrofolate Reductase (DHFR) Trimethoprim->Dihydrofolate\nReductase (DHFR) Inhibition

Bacterial Folic Acid Synthesis Inhibition by Sulfonamides.

vegfr2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Inhibits ATP Binding

VEGFR-2 Signaling Pathway Inhibition by Sulfonamides.

nfkb_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex (IKKα/IKKβ) TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation Induces Sulfasalazine Sulfasalazine Sulfasalazine->IKK Direct Inhibition

NF-κB Signaling Pathway Modulation by Sulfasalazine.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 add_compound Add varying concentrations of Sulfonamide compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % cell viability and IC50 value read_absorbance->calculate_viability end End calculate_viability->end

General Workflow for an MTT Cell Viability Assay.

Detailed Experimental Protocols

To facilitate the replication and extension of key findings, this section provides detailed methodologies for representative experiments cited in the literature.

General Synthesis of N-Substituted-2,4-dichlorobenzenesulfonamides[21]

This protocol describes a standard method for the synthesis of sulfonamides from a sulfonyl chloride and an amine.

  • Materials:

    • Primary or secondary amine (1.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Pyridine (1.5 equivalents)

    • 2,4-Dichlorobenzenesulfonyl chloride (1.0 equivalent)

    • 1M HCl

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

  • Procedure:

    • Dissolve the amine (1.2 eq) in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.5 eq) to the stirred solution.

    • Dissolve 2,4-Dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

  • Characterization:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic S=O stretching bands.

In Vitro Anticancer Activity: MTT Cell Viability Assay[9][22][23][24][25]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl Sulfoxide (DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Treatment: Prepare serial dilutions of the sulfonamide compound in complete medium. The final DMSO concentration should be kept below 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Carbonic Anhydrase Inhibition Assay[26][27]

This assay measures the inhibition of CA-catalyzed hydrolysis of a substrate.

  • Materials:

    • Purified human carbonic anhydrase isoform (e.g., hCA II)

    • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)

    • Sulfonamide inhibitor stock solution in DMSO

    • p-Nitrophenyl acetate (substrate)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test sulfonamide compound at various concentrations, and 10 µL of the CA enzyme solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of freshly prepared p-nitrophenyl acetate substrate.

    • Incubate for 30 minutes at 25°C.

    • Measure the absorbance of the product, p-nitrophenol, at 348 nm.

    • Include controls with DMSO (no inhibitor) and a standard inhibitor like acetazolamide.

    • Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Antibacterial Efficacy: Murine Systemic Infection Model[6]

This model assesses the in vivo efficacy of an antibacterial sulfonamide.

  • Materials:

    • Female BALB/c mice (6-8 weeks old)

    • A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA)

    • Tryptic soy agar

    • Sterile saline

    • Test sulfonamide compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., vancomycin)

  • Procedure:

    • Inoculum Preparation: Culture MRSA overnight on a tryptic soy agar plate. Suspend colonies in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.

    • Infection: Inject mice intraperitoneally (IP) with 0.5 mL of the bacterial suspension.

    • Treatment: One hour post-infection, administer the test sulfonamide compound orally (PO) or via IP injection. Include a vehicle control group and a positive control group.

    • Monitoring: Monitor the mice for 7 days post-infection.

    • Endpoint: Determine the 50% effective dose (ED50), which is the dose that protects 50% of the mice from death.

In Vivo Anti-inflammatory Activity: Rat Paw Edema Model[6][28][29]

This model is used to evaluate the anti-inflammatory properties of sulfonamide compounds.

  • Materials:

    • Male Wistar rats (150-200 g)

    • Test sulfonamide compound

    • Vehicle

    • Positive control (e.g., indomethacin)

    • 1% Carrageenan solution in saline

    • Plethysmometer

  • Procedure:

    • Compound Administration: Administer the test sulfonamide compound orally (PO) at various doses. Include a vehicle control group and a positive control group.

    • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

The sulfonamide scaffold remains a highly valuable platform in medicinal chemistry, with a rich history and a promising future. The diverse therapeutic applications, from combating infectious diseases to treating complex multifactorial diseases like cancer, underscore the adaptability of this chemical moiety. The continued exploration of novel sulfonamide derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of next-generation therapeutics with enhanced efficacy and safety profiles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of sulfonamide-based drug discovery.

References

A Comprehensive Review of 2-bromo-N-methylbenzenesulfonamide: Synthesis, Properties, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough review of the existing literature on 2-bromo-N-methylbenzenesulfonamide, a member of the pharmacologically significant benzenesulfonamide class of compounds. Due to the limited availability of specific experimental data for this particular molecule, this review also draws upon information from closely related analogs, particularly 2-bromo-N-phenethylbenzenesulfonamide, to infer potential properties and biological activities. All quantitative data from the literature is summarized in structured tables, and detailed experimental protocols are provided for key synthetic procedures.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C7H8BrNO2S.[1] Its chemical structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group, with a methyl group attached to the nitrogen of the sulfonamide.

Table 1: Chemical Identifiers and Computed Physicochemical Properties of this compound

Identifier/DescriptorValueReference
IUPAC Name This compound[1]
CAS Number 98192-14-4[1]
Molecular Formula C7H8BrNO2S[1]
Molecular Weight 250.12 g/mol [1]
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1Br[1]
InChI Key HSCKMNXETNFFAJ-UHFFFAOYSA-N[1]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 54.6 Ų[1]
Exact Mass 248.94591 Da[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-bromobenzenesulfonyl chloride with methylamine. A plausible reaction scheme is the nucleophilic substitution at the sulfonyl chloride by the amine.

Synthesis_Workflow 2-Bromobenzenesulfonyl_chloride 2-Bromobenzenesulfonyl Chloride Reaction Reaction (e.g., in Dichloromethane) 2-Bromobenzenesulfonyl_chloride->Reaction Methylamine Methylamine Methylamine->Reaction This compound This compound Reaction->this compound

Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis from 2-bromobenzenesulfonyl chloride and Methylamine

This protocol is adapted from general methods for the synthesis of sulfonamides.

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Methylamine (e.g., 40% in water or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine, to neutralize HCl byproduct)

  • 1M HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous drying agent (e.g., MgSO4 or Na2SO4)

Procedure:

  • Dissolve methylamine and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks/Signals
¹H NMR Aromatic protons (multiplet, ~7.4-8.1 ppm), NH proton (singlet or broad singlet), N-methyl protons (singlet, ~2.5-3.0 ppm).
¹³C NMR Aromatic carbons (~120-140 ppm), N-methyl carbon (~25-30 ppm).
IR (cm⁻¹) ~3250 (N-H stretch), ~1330 & ~1160 (S=O asymmetric and symmetric stretch), ~750 (C-Br stretch).
Mass Spec (ESI-MS) [M+H]⁺: 249.95, 251.95 (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining spectroscopic data, adapted from methods for similar compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube and spectra are recorded on a 400 MHz or higher spectrometer.[2]

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean, empty crystal is recorded prior to the sample analysis.[2]

Electrospray Ionization Mass Spectrometry (ESI-MS): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is infused into the ESI source of a mass spectrometer. The analysis is typically performed in positive ion mode, and data is collected over a relevant mass-to-charge (m/z) range.[2]

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzenesulfonamide scaffold is a well-established pharmacophore present in numerous therapeutic agents.[3] Derivatives of this class have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

Based on the activities of related benzenesulfonamides, potential mechanisms of action for this compound could involve the inhibition of key enzymes. For instance, many sulfonamides are known to inhibit carbonic anhydrases, a family of zinc-containing metalloenzymes.

Signaling_Pathway cluster_target Potential Molecular Target Enzyme Enzyme (e.g., Carbonic Anhydrase) Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Biological_Effect Downstream Biological Effect Product->Biological_Effect Compound 2-bromo-N-methyl- benzenesulfonamide Inhibition Inhibition Compound->Inhibition Inhibition->Enzyme

Caption: Hypothetical inhibitory action on a target enzyme.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Hypothetical)

This protocol describes a common method to assess the inhibition of carbonic anhydrase, a potential target for benzenesulfonamides.

Objective: To determine the inhibitory activity of this compound against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII).

Methodology: A stopped-flow spectrophotometric assay is used to measure the inhibition of CA-catalyzed CO₂ hydration.

  • A solution of the hCA isoenzyme is pre-incubated with varying concentrations of this compound.

  • The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer containing a pH indicator (e.g., p-nitrophenol).

  • The initial rate of the hydration reaction is monitored by the change in absorbance of the pH indicator at a specific wavelength.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the enzyme activity against the inhibitor concentration.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]

Conclusion

This compound is a readily synthesizable compound belonging to the versatile benzenesulfonamide class. While specific experimental data on its spectroscopic properties and biological activities are currently lacking in the public domain, this review provides a comprehensive overview of its known chemical properties, a detailed synthetic protocol, and predicted spectroscopic characteristics based on analogous compounds. The established pharmacological importance of the benzenesulfonamide scaffold suggests that this compound may possess interesting biological activities, warranting further investigation by researchers in drug discovery and medicinal chemistry. The provided experimental protocols offer a foundation for the synthesis, characterization, and biological evaluation of this compound.

References

The Strategic Role of 2-Bromo-N-methylbenzenesulfonamide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N-methylbenzenesulfonamide is a versatile synthetic intermediate whose value lies in the strategic placement of its functional groups: a reactive bromine atom on the aromatic ring and a sulfonamide moiety. This combination makes it a key building block in the construction of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1] The bromine atom, in turn, serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. This guide provides an in-depth look at the synthesis of this compound and its pivotal role as a substrate in key carbon-carbon and carbon-nitrogen bond-forming reactions.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key computed physicochemical properties.

PropertyValueReference
Molecular Formula C₇H₈BrNO₂S[2]
Molecular Weight 250.11 g/mol [2]
IUPAC Name This compound[2]
CAS Number 98192-14-4[2]
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1Br[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Synthesis of this compound

The most common and direct route to this compound involves the reaction of 2-bromobenzenesulfonyl chloride with methylamine.[3] This is a standard nucleophilic substitution reaction at the sulfonyl group.

G start Starting Materials reagents 2-Bromobenzenesulfonyl Chloride Methylamine start->reagents reaction Reaction reagents->reaction product This compound reaction->product purification Purification product->purification final_product Pure Product purification->final_product Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)Br(L2) Pd0->ArPdBr ArPdR Ar-Pd(II)R(L2) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product ArBr 2-bromo-N- methylbenzenesulfonamide ArBr->Pd0 Oxidative Addition BoronicAcid R-B(OH)2 Base Base Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)Br(L2) Pd0->ArPdBr AmidoComplex [Ar-Pd(II)(NR1R2)(L2)] ArPdBr->AmidoComplex Amine Coordination & Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR1R2 AmidoComplex->Product ArBr 2-bromo-N- methylbenzenesulfonamide ArBr->Pd0 Oxidative Addition Amine HNR1R2 Base Base

References

The Strategic Utility of 2-bromo-N-methylbenzenesulfonamide in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of 2-bromo-N-methylbenzenesulfonamide, a key intermediate in the synthesis of a variety of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, chemical properties, and potential applications in medicinal chemistry.

Introduction

Benzenesulfonamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This compound (CAS 98192-14-4) is a versatile building block within this class of compounds. Its unique substitution pattern, featuring a bromine atom ortho to the sulfonamide group, provides a reactive handle for further molecular elaboration through various cross-coupling reactions, making it a valuable intermediate in the construction of complex drug molecules. The presence of the N-methylsulfonamide moiety can also influence the physicochemical properties and biological activity of the final active pharmaceutical ingredient (API).

Physicochemical and Safety Data

A summary of the key computed physicochemical properties and hazard information for this compound is presented below.

PropertyValueReference
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.12 g/mol [1]
IUPAC Name This compound[1]
CAS Number 98192-14-4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 54.6 Ų[1]
LogP 1.6[1]

Safety Information: this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE) should be used when handling this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from 2-bromoaniline. The first step involves the preparation of the key intermediate, 2-bromobenzenesulfonyl chloride, via a Sandmeyer-type reaction. This is followed by the reaction of the sulfonyl chloride with methylamine to yield the final product.

Experimental Protocol: Synthesis of 2-bromobenzenesulfonyl chloride

Materials:

  • 2-bromoaniline

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) chloride

  • Acetic acid

  • Sulfur dioxide

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Diazotization: Dissolve 2-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it. Add Copper(I) chloride as a catalyst.

  • Coupling: Add the cold diazonium salt solution portion-wise to the sulfur dioxide solution, controlling the temperature.

  • Work-up and Purification: After the addition is complete, stir the reaction mixture at room temperature and then pour it onto crushed ice. Extract the product with dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude 2-bromobenzenesulfonyl chloride can be purified by recrystallization or column chromatography.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

  • A suitable solvent (e.g., dichloromethane, ethanol)

  • A base (e.g., triethylamine, pyridine, if using methylamine hydrochloride)

Procedure:

  • Reaction Setup: Dissolve 2-bromobenzenesulfonyl chloride in a suitable solvent such as ethanol.

  • Amination: Add methylamine to the solution. If methylamine hydrochloride is used, a base like triethylamine should be added to neutralize the HCl.

  • Reaction Progression: Reflux the reaction mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application as a Pharmaceutical Intermediate

While the direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is present in various pharmacologically active molecules. The 2-bromobenzenesulfonamide core is a versatile scaffold for the synthesis of kinase inhibitors and other therapeutic agents. The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Hypothetical Application in the Synthesis of a Kinase Inhibitor

A plausible application of this compound is in the synthesis of kinase inhibitors. For instance, a Suzuki-Miyaura coupling reaction could be employed to couple the 2-bromobenzenesulfonamide core with a boronic acid derivative of a heterocyclic moiety known to interact with the hinge region of a target kinase.

Hypothetical Experimental Workflow: Suzuki-Miyaura Coupling

G start This compound + Heterocyclic Boronic Acid reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) start->reagents Add reaction Heat (e.g., 80-100 °C) reagents->reaction Heat workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup Cool and Quench purification Column Chromatography workup->purification product Coupled Kinase Inhibitor Scaffold purification->product

Caption: Hypothetical workflow for a Suzuki-Miyaura coupling reaction.

Relevance to Adrenergic Receptor Modulators

The benzenesulfonamide scaffold is also found in drugs targeting G-protein coupled receptors, such as adrenergic receptors. For example, the antihypertensive drug Amosulalol is a benzenesulfonamide derivative that acts as an antagonist at both α1- and β-adrenergic receptors. While not a direct product of this compound, its mechanism provides insight into the potential biological targets of molecules derived from this intermediate.

α1-Adrenergic Receptor Signaling Pathway

Activation of α1-adrenergic receptors by agonists like norepinephrine leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC).[2][3] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction.[2][3] An antagonist would block this cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Binds Antagonist Antagonist (e.g., derived from intermediate) Antagonist->Receptor Blocks

Caption: Simplified α1-adrenergic receptor signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules with potential therapeutic applications. Its utility stems from the presence of a reactive bromine atom, which allows for the strategic introduction of diverse functionalities through well-established cross-coupling methodologies. While a direct lineage to a currently marketed drug is not readily apparent in the public domain, the structural motifs accessible from this intermediate are highly relevant to the development of kinase inhibitors and modulators of other important biological targets. Further exploration of the reactivity of this compound is warranted to fully exploit its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-bromo-N-methylbenzenesulfonamide, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals a straightforward and efficient synthetic pathway. The primary disconnection occurs at the sulfonamide bond, identifying 2-bromobenzenesulfonyl chloride and methylamine as the key precursors. The synthesis of 2-bromobenzenesulfonyl chloride can be achieved from readily available starting materials such as 2-bromoaniline or 2-aminobenzenesulfonic acid.

G target This compound precursors 2-bromobenzenesulfonyl chloride + Methylamine target->precursors Sulfonamide bond disconnection start1 2-bromoaniline precursors->start1 Diazotization & Sandmeyer-type reaction start2 2-aminobenzenesulfonic acid precursors->start2 Diazotization, Sandmeyer & Chlorosulfonation G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonyl Chlorination A 2-bromoaniline in HCl(aq) B Cool to -5 to 0 °C A->B C Add NaNO2(aq) B->C D Add ZnCl2(aq) or FeCl3(aq) C->D E Filter and dry D->E F Diazonium salt E->F G Diazonium salt H Thionyl chloride with Cu(I)Cl catalyst G->H I Reaction at -5 to 0 °C H->I J Work-up and purification I->J K 2-bromobenzenesulfonyl chloride J->K G 2-bromobenzenesulfonyl chloride 2-bromobenzenesulfonyl chloride This compound This compound 2-bromobenzenesulfonyl chloride->this compound + Methylamine (Base, Solvent) Methylamine CH3NH2

An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-bromo-N-methylbenzenesulfonamide. The information is compiled from computational data and extrapolated from methodologies established for structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering essential data and standardized experimental protocols.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the available data is computationally predicted, and experimental values should be determined for validation in a laboratory setting.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource
IUPAC Name This compound
CAS Number 98192-14-4
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.113 g/mol [1]
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1Br
InChIKey HSCKMNXETNFFAJ-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 (logP) 1.6
Topological Polar Surface Area 54.6 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Density 1.601 g/cm³[1]
Boiling Point (at 760 mmHg) 341.9 °C[1]
Flash Point 160.6 °C[1]
Melting Point Not available[1]

Experimental Protocols

Detailed experimental verification of the computed properties is crucial for any research or development application. The following sections provide standardized, adaptable protocols for determining the key physicochemical parameters of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 2-bromobenzenesulfonyl chloride with methylamine. This is a standard method for the formation of sulfonamides.

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Methylamine (e.g., 40% in water or as a gas)

  • A suitable aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • A base to neutralize HCl byproduct (e.g., triethylamine, pyridine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Addition of Amine: Slowly add a solution of methylamine and the base to the cooled sulfonyl chloride solution. The reaction is exothermic, and maintaining a low temperature is important to control the reaction rate and minimize side products.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for a designated period and then allow it to warm to room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (digital or manual)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the purified this compound is completely dry and finely powdered.

  • Loading the Capillary Tube: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating Rate: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

Determination of Solubility

Understanding the solubility profile is essential for formulation and biological testing.

Qualitative Assessment:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), hexane).

  • Procedure: To approximately 5-10 mg of this compound in a small test tube, add 1 mL of the selected solvent.

  • Mixing and Observation: Vigorously mix the sample for 30-60 seconds. Allow any undissolved solid to settle and visually classify the solubility as soluble, partially soluble, or insoluble.

Quantitative Assessment (Shake-Flask Method):

  • Saturated Solution Preparation: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully extract a known volume of the supernatant and filter it to remove any solid particles.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the compound at different pH values.

Potentiometric Titration:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.

UV-Metric or Spectrophotometric Method:

This method is useful for compounds with a chromophore that changes absorbance upon ionization.

  • Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Prepare solutions of the compound with a constant concentration in each of the buffer solutions.

  • Measurement: Measure the UV-Vis absorbance spectrum of each solution.

  • Data Analysis: The pKa can be calculated by analyzing the change in absorbance at a specific wavelength as a function of pH.

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a key indicator of the lipophilicity of a compound.

Shake-Flask Method (OECD Guideline 107):

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117):

This is a faster, indirect method for estimating logP.

  • Column and Mobile Phase: Use a C18 stationary phase and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Sample Analysis: Inject the this compound sample and record its retention time.

  • Calculation: A calibration curve of log k (logarithm of the retention factor) versus known logP values is created. The logP of the sample is then determined from its retention time using this calibration curve.

Visualized Workflows

The following diagrams illustrate the logical flow for the synthesis and characterization of this compound.

Synthesis_Workflow start Starting Materials: 2-Bromobenzenesulfonyl Chloride Methylamine reaction Sulfonamide Formation (DCM, Base, 0°C to RT) start->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product Pure 2-bromo-N- methylbenzenesulfonamide purification->product

Workflow for the synthesis of this compound.

Characterization_Workflow product Purified Compound structural Structural Characterization (NMR, MS, IR) product->structural physchem Physicochemical Property Determination product->physchem final_data Comprehensive Physicochemical Profile structural->final_data mp Melting Point physchem->mp sol Solubility physchem->sol pka pKa physchem->pka logp logP physchem->logp mp->final_data sol->final_data pka->final_data logp->final_data

Logical workflow for the characterization of this compound.

References

Safety and Handling of 2-bromo-N-methylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and key chemical properties of 2-bromo-N-methylbenzenesulfonamide. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs and established chemical principles to provide a reliable framework for its safe use in a laboratory setting. This document is intended for an audience with a strong background in chemistry and laboratory safety practices.

Compound Identification and Properties

This compound is a halogenated aromatic sulfonamide. While specific, experimentally determined physical and chemical properties are not widely published, a summary of computed data provides valuable insights into its characteristics.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

Identifier/DescriptorValueSource
IUPAC Name This compoundPubChem
CAS Number 98192-14-4PubChem
Molecular Formula C₇H₈BrNO₂SPubChem
Molecular Weight 250.11 g/mol PubChem
Canonical SMILES CNS(=O)(=O)C1=CC=CC=C1BrPubChem
InChI Key HSCKMNXETNFFAJ-UHFFFAOYSA-NPubChem
Topological Polar Surface Area 54.6 ŲPubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 248.9459 g/mol PubChem

Note: The properties listed above are computationally derived and should be used as estimates.

Hazard Identification and Safety Precautions

Potential Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[1]

  • Serious Eye Irritation: May cause serious eye irritation.

  • Acute Toxicity (Oral): Some related compounds are classified as acutely toxic if swallowed.[2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.

Recommended Safety Precautions:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

  • In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

  • In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

  • Handling:

    • Avoid creating dust.

    • Use non-sparking tools.

    • Keep away from heat, sparks, and open flames.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

The following protocols are generalized procedures based on standard methods for the synthesis of sulfonamides and should be adapted and optimized as necessary.

Synthesis of this compound

The synthesis of this compound can be achieved via the reaction of 2-bromobenzenesulfonyl chloride with methylamine.[4]

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Methylamine (e.g., 40% in water or as a solution in ethanol)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask, dissolve 2-bromobenzenesulfonyl chloride (1 equivalent) in ethanol.

  • To this solution, add methylamine (at least 2 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 2 hours, reaction progress can be monitored by TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent can be removed under reduced pressure.

  • The residue can be taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G 2-Bromobenzenesulfonyl Chloride 2-Bromobenzenesulfonyl Chloride Reaction Mixture Reaction Mixture 2-Bromobenzenesulfonyl Chloride->Reaction Mixture Ethanol Reflux Reflux Reaction Mixture->Reflux Methylamine Methylamine Methylamine->Reaction Mixture Work-up & Purification Work-up & Purification Reflux->Work-up & Purification Cool, Extract, Dry, Concentrate This compound This compound Work-up & Purification->this compound G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction 2-Bromoaniline 2-Bromoaniline Diazonium Salt Formation Diazonium Salt Formation 2-Bromoaniline->Diazonium Salt Formation HCl, NaNO2, 0-5°C 2-Bromobenzenesulfonyl Chloride 2-Bromobenzenesulfonyl Chloride Diazonium Salt Formation->2-Bromobenzenesulfonyl Chloride SO2, CuCl Work-up & Purification Work-up & Purification 2-Bromobenzenesulfonyl Chloride->Work-up & Purification G cluster_targets Potential Biological Targets This compound This compound Potential Biological Targets Potential Biological Targets This compound->Potential Biological Targets Hypothesized Interaction Downstream Signaling & Cellular Response Downstream Signaling & Cellular Response Potential Biological Targets->Downstream Signaling & Cellular Response Enzymes (e.g., Carbonic Anhydrase) Enzymes (e.g., Carbonic Anhydrase) Receptors (e.g., Endothelin Receptors) Receptors (e.g., Endothelin Receptors) Ion Channels Ion Channels

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-bromo-N-methylbenzenesulfonamide through the reaction of 2-bromobenzenesulfonyl chloride with methylamine. This document details a specific, high-yield experimental protocol and discusses the potential applications of the resulting compound in the field of drug discovery and development, based on the known biological activities of structurally related sulfonamides.

Reaction Principle and Overview

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction. In this case, the nucleophilic nitrogen atom of methylamine attacks the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. The reaction proceeds with the displacement of the chloride leaving group, forming a stable sulfonamide bond. A base is typically used to neutralize the hydrochloric acid byproduct generated during the reaction. In the provided protocol, an excess of methylamine itself serves as the base.

The general reaction is as follows:

2-bromobenzenesulfonyl chloride + methylamine → this compound + methylammonium chloride

Data Presentation

ParameterValueReference
Starting Material 1 2-bromobenzenesulfonyl chloride
Starting Material 2 Methylamine
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 2 hours
Yield 99%[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Methylamine (solution in a suitable solvent, e.g., ethanol or as a gas)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Column chromatography setup (if further purification is desired)

  • Silica gel

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Procedure:

  • To a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in ethanol (approximately 10 mL per gram of sulfonyl chloride) in a round-bottom flask, add methylamine (4.0 eq).

  • The reaction mixture is then heated to reflux with stirring for a period of 2 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product obtained can be purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 10% EtOAc in PE), to afford the pure this compound as a white solid.[1]

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively documented in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry.[2] Derivatives of this class have shown a wide range of therapeutic applications, suggesting potential avenues of investigation for this compound.

Potential Therapeutic Areas:

  • Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group, making sulfonamide-containing compounds potent inhibitors of metalloenzymes such as carbonic anhydrases.[2] Carbonic anhydrase inhibitors are used as diuretics and for the treatment of glaucoma.

  • Anticancer Activity: Many sulfonamide derivatives have been investigated for their anticancer properties, which can be attributed to various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in certain tumors.[2]

  • Antimicrobial Agents: The sulfonamide class of drugs were among the first effective antibiotics and continue to be a source of new antimicrobial agents.

  • Anti-inflammatory Properties: Some benzenesulfonamide derivatives have demonstrated anti-inflammatory effects by targeting enzymes involved in inflammatory pathways.[2]

The 2-bromo- and N-methyl substituents on the benzenesulfonamide core of the title compound will influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn will affect its pharmacokinetic and pharmacodynamic profile. Further research is required to elucidate the specific biological targets and potential therapeutic utility of this compound.

Visualizations

Reaction_Mechanism Reaction of 2-bromobenzenesulfonyl Chloride with Methylamine reactant1 2-bromobenzenesulfonyl chloride intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic attack reactant2 Methylamine (CH3NH2) reactant2->intermediate product1 2-bromo-N-methyl- benzenesulfonamide intermediate->product1 Chloride elimination & Proton transfer product2 Methylammonium chloride intermediate->product2

Caption: Reaction scheme for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for Synthesis and Purification step1 1. Dissolve 2-bromobenzenesulfonyl chloride in Ethanol step2 2. Add Methylamine step1->step2 step3 3. Reflux for 2 hours step2->step3 step4 4. Evaporate Solvent step3->step4 step5 5. Column Chromatography (Silica gel, EtOAc/PE) step4->step5 step6 6. Isolate Pure Product step5->step6

Caption: Workflow for the synthesis and purification of this compound.

References

Standard experimental procedure for N-alkylation of sulfonamides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of sulfonamides, a crucial transformation in organic synthesis, particularly in medicinal chemistry and drug development. The sulfonamide moiety is a key functional group in a wide array of pharmaceuticals, and the ability to modify the nitrogen atom allows for the fine-tuning of pharmacological properties.[1] This document outlines several common and effective methods for N-alkylation, including classical approaches with alkyl halides, the Mitsunobu reaction, and modern catalytic methods using alcohols.

General Considerations

The N-alkylation of sulfonamides can be challenging due to the relatively low nucleophilicity of the sulfonamide nitrogen. The acidity of the N-H proton can also lead to side reactions. Therefore, the choice of method depends on the specific substrates, functional group tolerance, and desired scale of the reaction. Common challenges include dialkylation, and purification of the final product can sometimes be complex.[2]

Experimental Methods

Several reliable methods exist for the N-alkylation of sulfonamides. The most common are detailed below.

Method 1: Classical N-Alkylation with Alkyl Halides

This is a traditional and widely used method involving the deprotonation of the sulfonamide with a suitable base, followed by nucleophilic substitution with an alkyl halide.[2]

Experimental Protocol:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfonamide (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[3]

  • Add a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3)) (1.1 - 1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkyl halide (1.0 - 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the alkyl halide) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[4]

Table 1: N-Alkylation of Sulfonamides with Alkyl Halides - Representative Data

SulfonamideAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
p-ToluenesulfonamideBenzyl bromideK2CO3DMF80492[2]
MethanesulfonamideEthyl iodideNaHTHFRT1285[3]
Benzenesulfonamiden-Butyl bromideCs2CO3AcetonitrileReflux695[2]
Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of sulfonamides using an alcohol. This reaction proceeds with inversion of configuration at the alcohol's stereocenter.[5][6]

Experimental Protocol:

  • Reaction Setup: To a solution of the sulfonamide (1.0 equivalent) and the alcohol (1.0-1.5 equivalents) in an anhydrous solvent (typically THF or toluene) at 0 °C, add triphenylphosphine (PPh3) (1.5 equivalents).[6]

  • Reagent Addition: Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents), dropwise to the cooled solution. The addition is often accompanied by a color change.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6 to 8 hours, or until TLC analysis indicates the consumption of the starting material.[6] The formation of triphenylphosphine oxide as a solid precipitate is an indication of reaction progress.[6]

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and filter to remove the triphenylphosphine oxide byproduct.[6]

  • Wash the filtrate successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Table 2: N-Alkylation of Sulfonamides via Mitsunobu Reaction - Representative Data

SulfonamideAlcoholReagentsSolventTemp (°C)Time (h)Yield (%)Reference
2-NitrobenzenesulfonamideBenzyl alcoholPPh3, DEADTHFRT1290[5]
p-Toluenesulfonamide(S)-2-ButanolPPh3, DIADTolueneRT1688[7]
MethanesulfonamideEthanolPPh3, DEADTHFRT882[8]
Method 3: Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")

This modern approach utilizes transition-metal catalysts (e.g., based on iridium, ruthenium, or manganese) to facilitate the N-alkylation of sulfonamides with alcohols, producing water as the only byproduct.[9][10][11] This method is atom-economical and environmentally friendly.

Experimental Protocol (using a Manganese Catalyst): [3][12]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), a manganese catalyst (e.g., Mn(I) PNP pincer precatalyst, 5 mol %), and a base (e.g., K2CO3, 10 mol %).[3]

  • Solvent Addition: Add an appropriate solvent (e.g., xylenes) to achieve the desired concentration (e.g., 1 M).[3]

  • Reaction: Seal the tube and heat the reaction mixture at a high temperature (e.g., 150 °C) for 24 hours.[3]

  • Work-up and Purification: Cool the reaction to room temperature.

  • The product can be purified directly by column chromatography on silica gel.[3]

Table 3: Catalytic N-Alkylation of Sulfonamides with Alcohols - Representative Data

SulfonamideAlcoholCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
p-ToluenesulfonamideBenzyl alcoholMn(I) PNP pincer (5)K2CO3Xylenes1502494[12]
Benzenesulfonamide1-Butanol[Cp*IrCl2]2 (0.05)t-BuOKTolueneReflux1791[11]
MethanesulfonamideEthanol[Ru(p-cymene)Cl2]2/dppf (0.5)K2CO3Toluene1101685[9]

Visualizations

Experimental Workflow for N-Alkylation of Sulfonamides

G General Experimental Workflow for N-Alkylation of Sulfonamides cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Sulfonamide, Alkylating Agent & Reagents start->reagents reaction Heat and Stir for Specified Time reagents->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor monitor->reaction Incomplete quench Quench Reaction monitor->quench Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify end N-Alkylated Sulfonamide purify->end

Caption: General experimental workflow for the N-alkylation of sulfonamides.

Conceptual Pathway for Sulfonamide N-Alkylation

G Conceptual Pathways for Sulfonamide N-Alkylation cluster_classical Classical Alkylation cluster_mitsunobu Mitsunobu Reaction cluster_catalytic Catalytic Alkylation sulfonamide R-SO2-NH-R' deprotonated [R-SO2-N(-)-R'] sulfonamide->deprotonated Base product R-SO2-N(R'')-R' sulfonamide->product sulfonamide->product deprotonated->product alkyl_halide R''-X (Alkyl Halide) alkyl_halide->deprotonated alcohol R''-OH (Alcohol) alcohol->sulfonamide alcohol->sulfonamide mitsunobu_reagents PPh3, DEAD/DIAD mitsunobu_reagents->sulfonamide catalyst Metal Catalyst catalyst->sulfonamide

Caption: Conceptual pathways for the N-alkylation of sulfonamides.

References

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-bromo-N-methylbenzenesulfonamide is a sulfonamide derivative with potential applications in pharmaceutical and chemical research. As with any potential drug candidate or key intermediate, a robust, accurate, and precise analytical method is essential for its quantification, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity. This application note describes the development of a simple, isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is crucial for efficient HPLC method development.

  • Structure: this compound consists of a benzene ring substituted with a bromine atom and an N-methylsulfonamide group.

  • Molecular Formula: C₇H₈BrNO₂S

  • Molecular Weight: 250.12 g/mol [1]

  • Polarity (XLogP3): 1.6[1]

  • UV Absorbance: The presence of the substituted benzene ring suggests that the compound will have significant UV absorbance. Based on similar sulfonamide structures, a maximum absorbance (λmax) is expected in the range of 250-280 nm. A photodiode array (PDA) detector should be used during method development to identify the optimal wavelength for detection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
HPLC System Standard HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (To be confirmed by PDA scan)
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies.

  • Sample Preparation: Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of the mobile phase and sonicate for 10-15 minutes to ensure complete dissolution. Dilute to the final volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Discussion

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,100
50759,950
1001,521,050
Correlation Coefficient (r²) 0.9998

Table 3: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
101.21.599.5
500.81.1100.2
1000.50.999.8

The method demonstrates excellent linearity over the tested concentration range. The precision, indicated by the low relative standard deviation (%RSD), and the high accuracy, shown by the recovery values close to 100%, confirm that the method is reliable and suitable for its intended purpose.

Visualizations

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development of the analytical HPLC method for this compound.

cluster_0 Phase 1: Planning and Information Gathering cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation A Literature Review & Analyte Characterization (pKa, logP, UV) C Initial Parameter Selection (Column, Mobile Phase) A->C B Define Method Goals (e.g., QC, Stability) B->C D Scouting Runs (Gradient Elution) C->D E Optimization (Isocratic/Gradient Refinement) D->E F Finalized Method E->F G Validation Protocol F->G H Execute Validation Experiments (Linearity, Precision, Accuracy) G->H I Validation Report H->I

HPLC Method Development Workflow
Relationship of Method Validation Parameters

The following diagram shows the logical relationship between key HPLC method validation parameters.

Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

References

Application Note: Establishing an HPLC Gradient for the Separation of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) gradient method for the effective separation of sulfonamide antibiotics. Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1] Their analysis is crucial for ensuring food safety, environmental monitoring, and in various stages of drug development.[1] This application note offers detailed protocols, comparative data, and visual workflows to streamline the method development process.

Introduction to Sulfonamide Separation by HPLC

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing sulfonamides due to its high resolution and sensitivity.[2] The separation is typically achieved on C18 or Phenyl-Hexyl stationary phases. A gradient elution, where the mobile phase composition is changed over time, is often necessary for resolving complex mixtures of sulfonamides with varying polarities.[3] Key to a successful separation is the optimization of parameters such as the organic modifier, aqueous phase pH, and the gradient profile.

Experimental Protocols

This section details two common HPLC methods for sulfonamide separation, utilizing different column chemistries and mobile phases.

Method 1: C18 Reversed-Phase HPLC with Acetonitrile/Water Gradient

This is a widely adopted method for the analysis of moderately polar compounds like sulfonamides, offering excellent hydrophobic retention and selectivity.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sulfonamide reference standards in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of 1 mg/mL.

    • Prepare a mixed standard solution by diluting the individual stock solutions with the initial mobile phase to a final concentration of approximately 10-20 µg/mL for each analyte.

    • For sample matrices such as milk, feed, or water, a solid-phase extraction (SPE) clean-up step is often required to remove interferences.[1][4][5]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4][6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 1.0 mL/min.[2][7]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[6]

    • Detection: UV at 270 nm.[7]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Method 2: Phenyl-Hexyl Reversed-Phase HPLC with Methanol/Water Gradient

This alternative method utilizes a Phenyl-Hexyl stationary phase, which can offer different selectivity for aromatic compounds like sulfonamides.

  • Sample Preparation:

    • Follow the same procedure as described in Method 1.

  • HPLC System and Conditions:

    • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection: UV at 270 nm.[7]

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
15.02080
20.02080
20.18515
25.08515

Data Presentation: Comparative Retention Times

The following table summarizes the approximate retention times for a selection of sulfonamides using the two methods described above. This data is compiled from various sources and should be used as a starting point for method development.[4][7] Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase preparation.

SulfonamideMethod 1 (C18/ACN) Approx. Retention Time (min)Method 2 (Phenyl-Hexyl/MeOH) Approx. Retention Time (min)
Sulfaguanidine9.58.2
Sulfadiazine14.212.5
Sulfamerazine16.114.8
Sulfamethazine17.616.5
Sulfamethoxazole21.119.3
Sulfapyridine12.811.0
Sulfadoxine22.520.7

Visualizing the Workflow and Logic

HPLC Method Development Workflow

The following diagram outlines the systematic approach to developing an HPLC method for sulfonamide separation.

HPLC_Method_Development cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation define_analytes Define Analytes & Matrix lit_review Literature Review define_analytes->lit_review sample_prep Develop Sample Prep lit_review->sample_prep select_column Select Column (C18, Phenyl-Hexyl) sample_prep->select_column scout_gradient Scouting Gradient (e.g., 5-95% B in 20 min) select_column->scout_gradient optimize_gradient Optimize Gradient (Slope & Range) scout_gradient->optimize_gradient optimize_mobile_phase Optimize Mobile Phase (pH, Buffer) optimize_gradient->optimize_mobile_phase validate_method Method Validation (ICH Guidelines) optimize_mobile_phase->validate_method final_protocol Finalize Protocol validate_method->final_protocol

Caption: A workflow for systematic HPLC method development.

Troubleshooting Common HPLC Separation Issues

This diagram provides a logical approach to troubleshooting common problems encountered during the separation of sulfonamides.

HPLC_Troubleshooting cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Observed poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting ghost_peaks Ghost Peaks start->ghost_peaks solution_resolution Adjust Gradient Slope Change Organic Solvent Change Column Chemistry poor_resolution->solution_resolution solution_tailing Check Column Health Adjust Mobile Phase pH Use High Purity Solvents peak_tailing->solution_tailing solution_fronting Reduce Sample Concentration Check for Column Overload peak_fronting->solution_fronting solution_ghost Clean Injector & Column Check Mobile Phase Purity ghost_peaks->solution_ghost

Caption: A troubleshooting guide for common HPLC issues.

Conclusion

The successful separation of sulfonamides by HPLC relies on a systematic approach to method development. By carefully selecting the column and optimizing the mobile phase gradient, researchers can achieve robust and reliable results. The protocols and data presented in this application note serve as a solid foundation for developing and troubleshooting HPLC methods for sulfonamide analysis in various matrices. For complex samples, further optimization and validation according to regulatory guidelines (e.g., ICH) are essential to ensure data quality and accuracy.[8]

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-bromo-N-methylbenzenesulfonamide is a chemical compound within the sulfonamide class, a group of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the 1H and 13C NMR analysis of this compound, along with predicted spectral data based on analogous compounds.

Predicted NMR Data

Due to the limited availability of public experimental spectral data for this compound, the following tables summarize the predicted 1H and 13C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established NMR principles. The numbering of the atoms corresponds to the diagram below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H-3~ 7.9 - 8.1Doublet of doublets1HJ ≈ 7.8, 1.5
H-4~ 7.4 - 7.6Triplet of doublets1HJ ≈ 7.8, 1.5
H-5~ 7.6 - 7.8Triplet of doublets1HJ ≈ 7.8, 1.5
H-6~ 7.7 - 7.9Doublet of doublets1HJ ≈ 7.8, 1.5
NH~ 4.9 - 5.2Quartet1HJ ≈ 5.0
CH₃~ 2.7 - 2.9Doublet3HJ ≈ 5.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ) ppm
C-1~ 139 - 141
C-2~ 120 - 122
C-3~ 134 - 136
C-4~ 128 - 130
C-5~ 132 - 134
C-6~ 127 - 129
CH₃~ 29 - 31

Experimental Protocols

A standard protocol for acquiring high-quality 1H and 13C NMR spectra of this compound is provided below.

1. Sample Preparation

  • For ¹H NMR: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • For ¹³C NMR: Dissolve 20-50 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.[1]

  • Internal Standard: Tetramethylsilane (TMS).[1]

  • Temperature: 298 K.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

3. Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce the connectivity of protons.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Visualizations

Molecular Structure and Atom Numbering

cluster_molecule This compound C1 C1 C2 C2-Br C1->C2 S S C1->S C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 O1 O S->O1 O2 O S->O2 N N-H S->N CH3 CH₃ N->CH3

Caption: Structure of this compound with atom numbering.

Experimental Workflow for NMR Analysis

SamplePrep Sample Preparation (Dissolution in CDCl₃ with TMS) NMRTube Transfer to 5 mm NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer (400 MHz) NMRTube->Spectrometer H1Acquisition ¹H Spectrum Acquisition Spectrometer->H1Acquisition C13Acquisition ¹³C Spectrum Acquisition Spectrometer->C13Acquisition Processing Data Processing (FT, Phasing, Calibration) H1Acquisition->Processing C13Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Report Structure Elucidation & Reporting Analysis->Report

References

Application Notes and Protocols for Preparing Sulfonamide Samples for NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of sulfonamide samples for Nuclear Magnetic Resonance (NMR) analysis. Adherence to these protocols will help ensure the acquisition of high-quality, reproducible NMR spectra, which are critical for structural elucidation, purity assessment, and quantitative analysis in drug discovery and development.

Introduction

Sulfonamides are a crucial class of compounds in medicinal chemistry. Accurate and detailed structural information, as well as precise quantification, are often required. NMR spectroscopy is a powerful analytical technique for obtaining this information. However, the quality of the NMR data is highly dependent on the proper preparation of the sample. These notes provide detailed methodologies for the preparation of sulfonamide samples for both qualitative and quantitative NMR analysis.

Solvent Selection for Sulfonamide Analysis

The choice of a deuterated solvent is a critical first step in NMR sample preparation.[1][2][3][4] The ideal solvent will fully dissolve the sulfonamide sample, be chemically inert to the analyte, and have a residual solvent peak that does not overlap with signals of interest.[5] Sulfonamides exhibit a wide range of polarities, making solvent selection a key consideration.

Key Considerations for Solvent Selection:

  • Solubility: The sample must be sufficiently soluble to provide a strong enough signal.[6] A preliminary solubility test with non-deuterated solvents is recommended to identify a suitable solvent system before consuming expensive deuterated solvents.[7]

  • Chemical Compatibility: The solvent should not react with the sulfonamide. For instance, acidic impurities in CDCl3 can sometimes cause degradation of sensitive compounds.[7]

  • Residual Solvent Peaks: Every deuterated solvent contains a small amount of its non-deuterated counterpart, which will produce a signal in the ¹H NMR spectrum.[3][5] It is essential to choose a solvent whose residual peak does not obscure important signals from the sulfonamide.

  • Hydrogen Bonding: Solvents like DMSO-d6 and CD3OD can engage in hydrogen bonding with the sulfonamide protons (-SO₂NH- and any -NH₂ or -OH groups), which can lead to peak broadening and changes in chemical shifts.[8] This can be useful for identifying exchangeable protons.

Table 1: Common Deuterated Solvents for Sulfonamide NMR Analysis

Deuterated SolventChemical FormulaCommon Applications for Sulfonamides¹H Residual Peak (ppm)¹³C Residual Peak (ppm)Key Properties
Chloroform-dCDCl₃Good for a wide range of organic-soluble sulfonamides.[1][4]7.2677.16Moderate polarity, low hydrogen-bonding.[1] Can be slightly acidic.[7]
Dimethyl Sulfoxide-d₆(CD₃)₂SOExcellent for polar sulfonamides and those with low solubility in other solvents.[4][8]2.5039.52High polarity, aprotic, hygroscopic.[4] Can broaden exchangeable proton signals.
Methanol-d₄CD₃ODSuitable for polar sulfonamides.[4]3.31 (residual CHD₂OD), 4.87 (residual H₂O/HOD)49.00Polar, protic solvent. Useful for observing exchangeable protons.
Acetone-d₆(CD₃)₂COGood general-purpose solvent for many organic compounds.2.0529.84, 206.26Moderate polarity, aprotic.
Deuterium OxideD₂OFor water-soluble sulfonamides, such as sulfonamide salts.[1]~4.79 (residual HOD)-Ideal for identifying exchangeable protons (-OH, -NH) as they will exchange with deuterium.[1]

Note: Chemical shifts of residual solvent peaks can vary slightly depending on the sample, temperature, and instrument.[3]

Sample Concentration

The concentration of the sulfonamide sample is a crucial parameter that affects the signal-to-noise ratio (S/N) and the resolution of the NMR spectrum.[6]

Table 2: Recommended Sample Concentrations for Sulfonamide NMR Analysis

NMR ExperimentRecommended ConcentrationRationale
¹H NMR (Qualitative)5 - 25 mg in 0.6 - 0.7 mL of solvent[9]Provides a good balance between signal strength and resolution. Higher concentrations can lead to viscosity-induced line broadening.[7]
¹³C NMR (Qualitative)10 - 50 mg in 0.6 - 0.7 mL of solvent[6][10]¹³C is a less sensitive nucleus, requiring a higher concentration to obtain a good spectrum in a reasonable time.
Quantitative NMR (qNMR)Accurately weighed ~5-20 mg of sulfonamide and ~5-10 mg of internal standard in 0.6 - 0.7 mL of solvent.Precise concentrations are essential for accurate quantification. The ratio of analyte to standard should be optimized for clear integration of both signals.

Experimental Protocols

Protocol for Preparing a Sulfonamide Sample for Qualitative NMR Analysis

This protocol outlines the standard procedure for preparing a sulfonamide sample for routine ¹H and ¹³C NMR analysis.

Materials:

  • Sulfonamide sample (5-50 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-quality 5 mm NMR tube and cap[7]

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer (optional)

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of the purified sulfonamide directly into a clean, dry vial.

  • Add the Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7][9]

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the sulfonamide. If necessary, gentle warming in a water bath can aid dissolution, but be cautious of potential sample degradation.

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean NMR tube.[6] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette or by using a syringe filter.

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Homogenize: Gently invert the capped NMR tube several times to ensure a homogeneous solution.[9]

G Workflow for Qualitative NMR Sample Preparation of Sulfonamides A Weigh Sulfonamide Sample (5-50 mg) B Add Deuterated Solvent (0.6-0.7 mL) A->B C Dissolve Sample (Vortex/Swirl) B->C D Filter into NMR Tube C->D E Cap, Label, and Homogenize D->E F Ready for NMR Analysis E->F

Caption: Workflow for preparing a sulfonamide sample for qualitative NMR analysis.

Protocol for Preparing a Sulfonamide Sample for Quantitative NMR (qNMR) Analysis

This protocol is for the accurate determination of the concentration or purity of a sulfonamide sample using an internal standard.

Materials:

  • Sulfonamide sample

  • Internal Standard (e.g., maleic acid, dimethyl sulfone, 1,4-dinitrobenzene)[11]

  • Deuterated solvent

  • High-quality 5 mm NMR tube and cap

  • Analytical balance

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer (optional)

Key Considerations for Internal Standards:

  • The internal standard must be highly pure and stable.[12]

  • It should have a simple NMR spectrum with at least one signal that is well-resolved from the analyte signals.[11]

  • It must be soluble in the same deuterated solvent as the sulfonamide and not react with it.[13]

  • Thioacetamide has been used as an internal standard for the analysis of a mixture of sulfonamides.[14]

Procedure:

  • Select and Weigh the Internal Standard: Choose an appropriate internal standard. Accurately weigh a suitable amount of the internal standard into a clean, dry vial. Record the mass precisely.

  • Weigh the Sulfonamide Sample: Accurately weigh the sulfonamide sample into the same vial. Record the mass precisely.

  • Add the Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolve the Sample and Standard: Gently swirl or vortex the vial to ensure both the sulfonamide and the internal standard are completely dissolved.

  • Filter the Solution: Filter the solution into a clean NMR tube as described in the qualitative protocol.

  • Cap, Label, and Homogenize: Securely cap and clearly label the NMR tube. Invert several times to ensure a homogeneous solution.

  • Acquire and Process the Spectrum: Acquire the NMR spectrum using appropriate parameters for quantitative analysis (e.g., ensuring full relaxation of all signals). Process the data and integrate the relevant signals of the sulfonamide and the internal standard to calculate the purity or concentration.[13]

G Workflow for Quantitative NMR (qNMR) Sample Preparation cluster_0 Accurate Weighing A Weigh Internal Standard C Add Deuterated Solvent A->C B Weigh Sulfonamide Sample B->C D Complete Dissolution C->D E Filter into NMR Tube D->E F Cap, Label, and Homogenize E->F G Ready for qNMR Analysis F->G

Caption: Workflow for preparing a sulfonamide sample for quantitative NMR (qNMR) analysis.

Data Presentation and Interpretation

For quantitative analysis, the purity of the sulfonamide can be calculated using the following formula[13]:

Purity_x (%) = (I_x / N_x) * (N_cal / I_cal) * (M_x / M_cal) * (W_cal / W_x) * Purity_cal (%)

Where:

  • I: Integrated area of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • W: Weight

  • Purity: Purity of the compound

  • x: Sulfonamide of interest

  • cal: Internal standard

All quantitative data should be summarized in a clear and structured table for easy comparison and reporting.

Table 3: Example of Data Presentation for qNMR Analysis of a Sulfonamide

Sample IDMass of Sulfonamide (mg)Internal StandardMass of Int. Std. (mg)Purity of Int. Std. (%)Sulfonamide Signal (ppm, multiplicity, N)Int. Std. Signal (ppm, multiplicity, N)Calculated Purity (%)
SM-00110.25Maleic Acid5.1299.87.85 (d, 2H)6.28 (s, 2H)98.5
SM-00211.50Maleic Acid5.3099.87.85 (d, 2H)6.28 (s, 2H)97.9

Conclusion

Proper sample preparation is paramount for obtaining high-quality and reliable NMR data for sulfonamides. By carefully selecting the appropriate deuterated solvent, using the recommended sample concentrations, and following the detailed protocols provided, researchers can ensure the integrity of their NMR analysis for structural elucidation and quantitative assessment.

References

Applications of 2-bromo-N-methylbenzenesulfonamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 2-bromo-N-methylbenzenesulfonamide as a versatile building block in drug discovery. While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs are present in a variety of biologically active molecules. These notes offer detailed protocols for the synthesis of novel drug candidates derived from this compound and methods for their subsequent biological evaluation, drawing upon established principles of medicinal chemistry and data from structurally related compounds.

Introduction to this compound in Medicinal Chemistry

This compound is a synthetic organic compound that belongs to the benzenesulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents. The presence of a bromine atom on the benzene ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. This makes this compound a valuable starting material for the discovery of novel therapeutic agents.

Synthetic Applications in Drug Discovery

This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. The following sections outline hypothetical, yet plausible, synthetic strategies.

General Synthesis of this compound

The synthesis of the title compound can be achieved through a two-step process starting from 2-bromobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-bromobenzenesulfonyl chloride

  • Methylamine (40% in water or as a solution in THF)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 2-bromobenzenesulfonyl chloride (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in the same solvent.

  • Slowly add the methylamine solution to the cooled solution of 2-bromobenzenesulfonyl chloride dropwise over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

dot

Synthesis_Workflow start 2-Bromobenzenesulfonyl Chloride step1 Reaction in DCM/THF at 0°C to RT start->step1 reagent1 Methylamine (CH3NH2) Triethylamine reagent1->step1 workup Aqueous Workup (HCl, NaHCO3, Brine) step1->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling

The bromine atom in this compound provides a key site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl groups, leading to the generation of a diverse library of biaryl sulfonamides, a scaffold present in numerous bioactive compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent and a small amount of degassed water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O92
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O78

dot

Suzuki_Coupling_Workflow start 2-bromo-N-methyl- benzenesulfonamide step1 Suzuki-Miyaura Coupling start->step1 reagent1 Arylboronic Acid reagent1->step1 catalyst Palladium Catalyst Base catalyst->step1 workup Aqueous Workup step1->workup purification Column Chromatography workup->purification product Biaryl Sulfonamide Derivative purification->product

Caption: Suzuki-Miyaura coupling workflow.

Potential Therapeutic Applications and Biological Evaluation

Derivatives of this compound can be screened for a variety of biological activities based on the known pharmacology of the benzenesulfonamide scaffold.

As Antimicrobial Agents

Sulfonamides are a well-established class of antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

Experimental Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution)

Materials:

  • Synthesized sulfonamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (bacteria with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 (Phenyl)1632
Derivative 2 (4-Methoxyphenyl)816
Derivative 3 (3-Pyridinyl)3264
Ciprofloxacin (Control)0.50.25

dot

Folate_Pathway_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Biosynthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Purines Purine Synthesis THF->Purines Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

As Anti-inflammatory Agents

Many benzenesulfonamide derivatives exhibit anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Synthesized sulfonamide derivatives

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitric oxide (NO) concentration in the supernatant using the Griess Reagent system by measuring the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

CompoundIC₅₀ for NO Inhibition (µM)
Derivative 1 (Phenyl)25.4
Derivative 2 (4-Methoxyphenyl)15.8
Derivative 3 (3-Pyridinyl)32.1
Dexamethasone (Control)0.5

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel drug candidates. Its utility lies in the well-established biological importance of the benzenesulfonamide scaffold and the synthetic handle provided by the bromine atom for diversification. The protocols and data presented herein, while based on established methodologies for similar compounds, provide a solid framework for researchers to explore the potential of this compound derivatives in various therapeutic areas. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to uncover new and effective therapeutic agents.

Application Notes and Protocols: The Role of 2-bromo-N-methylbenzenesulfonamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzenesulfonamide derivatives are a prominent class of compounds with a wide array of biological activities, leading to their extensive use in pharmaceuticals and agrochemicals.[1][2][3] In the agrochemical sector, this structural motif is found in various herbicides and insecticides.[2][4][5] The versatility of the benzenesulfonamide scaffold allows for the synthesis of diverse derivatives with tailored biological activities. This document focuses on the application of a key intermediate, 2-bromo-N-methylbenzenesulfonamide, in the synthesis of novel agrochemicals. While this specific molecule is not extensively documented in publicly available literature as a final agrochemical product, its structure presents a valuable platform for further chemical modifications to develop potent herbicides and fungicides.[6][7]

Application of this compound as a Synthetic Intermediate

This compound serves as a crucial building block for the synthesis of more complex agrochemical candidates. The presence of the bromine atom on the benzene ring allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce diverse organic moieties. These modifications can significantly influence the biological activity and selectivity of the final compound. The N-methylsulfonamide group is a key pharmacophore in many biologically active molecules, contributing to target binding and physicochemical properties.

This document provides a detailed protocol for the synthesis of this compound, followed by a representative protocol for its use in a Suzuki-Miyaura cross-coupling reaction to generate a more complex derivative, illustrating its potential in agrochemical discovery.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is a two-step process, starting from 2-bromoaniline. The first step is the conversion of 2-bromoaniline to 2-bromobenzenesulfonyl chloride via a Sandmeyer-type reaction.[1] The subsequent step involves the reaction of the sulfonyl chloride with methylamine to form the desired sulfonamide.[1]

Step 1: Synthesis of 2-bromobenzenesulfonyl chloride

This procedure is adapted from standard methods for the synthesis of sulfonyl chlorides from anilines.[1][8]

  • Reaction Scheme: 2-bromoaniline → 2-bromobenzenesulfonyl chloride

  • Detailed Methodology:

    • Diazotization:

      • Dissolve 2-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

      • Cool the solution to 0-5 °C in an ice-salt bath.

      • Add a solution of sodium nitrite (1 equivalent) in water dropwise, ensuring the temperature remains below 5 °C to form the diazonium salt. Stir for 15-30 minutes.[1]

    • Sandmeyer Reaction:

      • In a separate flask, prepare a solution of sulfur dioxide in acetic acid and cool it to 0-5 °C.

      • Add a catalytic amount of copper(I) chloride.[1]

      • Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

      • Pour the reaction mixture onto ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

      • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

      • Remove the solvent under reduced pressure to obtain crude 2-bromobenzenesulfonyl chloride, which can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound

This procedure describes the coupling of 2-bromobenzenesulfonyl chloride with methylamine.[1]

  • Reaction Scheme: 2-bromobenzenesulfonyl chloride + methylamine → this compound

  • Detailed Methodology:

    • Reaction Setup:

      • Dissolve methylamine (in a suitable form, e.g., aqueous solution or as a gas bubbled through the solvent) and a base such as triethylamine or pyridine (to neutralize the HCl byproduct) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.[1]

      • Cool the solution to 0 °C.

    • Addition of Sulfonyl Chloride:

      • Dissolve 2-bromobenzenesulfonyl chloride (1 equivalent) in the same solvent and add it dropwise to the cooled methylamine solution.[1]

    • Reaction and Work-up:

      • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

      • Quench the reaction with water and separate the organic layer.

      • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine.

      • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purification:

      • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Part 2: Application in Suzuki-Miyaura Cross-Coupling

This protocol illustrates the use of this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl group, a common strategy in the synthesis of bioactive molecules.

  • Reaction Scheme: this compound + Arylboronic acid → 2-aryl-N-methylbenzenesulfonamide

  • Detailed Methodology:

    • Reaction Setup:

      • In a clean, oven-dried flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate or potassium phosphate (2-3 equivalents).[9]

      • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.[9]

    • Solvent Addition and Reaction:

      • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water, under the inert atmosphere.[9]

      • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.[9]

    • Work-up and Purification:

      • After the reaction is complete, cool the mixture to room temperature and dilute with water.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield the desired 2-aryl-N-methylbenzenesulfonamide.

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of this compound

StepKey ReactantsKey ReagentsSolventTemperatureReaction Time
1. Diazotization 2-bromoaniline, Sodium nitriteConcentrated HClWater0-5 °C15-30 min
1. Sandmeyer Diazonium salt, Sulfur dioxideCopper(I) chlorideAcetic acid0-10 °C1-2 hours
2. Sulfonamide Formation 2-bromobenzenesulfonyl chloride, MethylamineTriethylamineDichloromethane0 °C to RT2-4 hours

Table 2: Hypothetical Yield and Purity Data for Synthesis and Coupling Reaction

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)
2-bromobenzenesulfonyl chlorideC₆H₄BrClO₂S255.5270-85>95 (crude)
This compoundC₇H₈BrNO₂S250.1280-95>98
2-(4-methoxyphenyl)-N-methylbenzenesulfonamide (Example Product)C₁₄H₁₅NO₃S277.3460-80>98

Visualizations

Synthesis_Pathway_1 cluster_step1 Step 1: Synthesis of 2-bromobenzenesulfonyl chloride cluster_step2 Step 2: Synthesis of this compound 2-bromoaniline 2-bromoaniline Diazonium_salt 2-bromobenzenediazonium chloride 2-bromoaniline->Diazonium_salt NaNO2, HCl 0-5 °C 2-bromobenzenesulfonyl_chloride 2-bromobenzenesulfonyl chloride Diazonium_salt->2-bromobenzenesulfonyl_chloride SO2, CuCl Acetic acid This compound This compound 2-bromobenzenesulfonyl_chloride->this compound CH3NH2, Et3N DCM

Caption: Synthetic pathway for this compound.

Experimental_Workflow_Suzuki start Start: Combine Reactants reactants This compound Arylboronic acid Pd(PPh3)4, K2CO3 start->reactants inert_atm Evacuate and backfill with Argon (3x) reactants->inert_atm add_solvent Add 1,4-dioxane/water inert_atm->add_solvent heat Heat to 80-100 °C (Monitor by TLC/LC-MS) add_solvent->heat workup Cool, dilute with water, and extract with ethyl acetate heat->workup purify Column Chromatography workup->purify product Final Product: 2-aryl-N-methylbenzenesulfonamide purify->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-bromo-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. Detailed protocols for both laboratory-scale (10 g) and a proposed pilot-plant scale (1 kg) synthesis are presented. The procedure involves the reaction of 2-bromobenzenesulfonyl chloride with an aqueous solution of methylamine. Critical process parameters, safety precautions, and scale-up considerations are highlighted to ensure a safe, efficient, and reproducible synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals. The sulfonamide moiety is a well-established pharmacophore, and the presence of a bromine atom on the aromatic ring allows for further functionalization through various cross-coupling reactions. As the demand for this intermediate increases, a robust and scalable synthetic protocol is essential. This application note outlines a detailed procedure for the synthesis of this compound, addressing the challenges associated with scaling up the reaction from the laboratory to a pilot plant setting.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the chloride on 2-bromobenzenesulfonyl chloride by methylamine. A base, in this case, an excess of methylamine, is used to neutralize the hydrochloric acid byproduct.

Figure 1: Synthesis of this compound

Materials and Equipment

Reagent/MaterialLaboratory ScalePilot Plant ScaleSupplier (Example)
2-Bromobenzenesulfonyl chloride10.0 g1.00 kgSigma-Aldrich, TCI
Methylamine (40% in H₂O)12.1 mL1.21 LSigma-Aldrich, Acros Organics
Dichloromethane (DCM)100 mL10 LFisher Scientific
1 M Hydrochloric Acid (HCl)50 mL5 LVWR
Saturated Sodium Bicarbonate (NaHCO₃)50 mL5 LVWR
Brine (Saturated NaCl solution)50 mL5 LVWR
Anhydrous Magnesium Sulfate (MgSO₄)10 g1 kgFisher Scientific
Equipment
250 mL three-necked round-bottom flask20 L glass-lined reactor
Magnetic stirrer and stir barOverhead mechanical stirrer
Dropping funnelAddition funnel/dosing pump
Ice bathReactor cooling jacket
Separatory funnel
Rotary evaporator
Glassware for recrystallization

Experimental Protocols

Laboratory-Scale Synthesis (10 g)
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice bath.

  • Reagent Addition: Charge the flask with methylamine (40% in H₂O, 12.1 mL, 0.14 mol, 3.0 eq).

  • In a separate beaker, dissolve 2-bromobenzenesulfonyl chloride (10.0 g, 0.039 mol, 1.0 eq) in dichloromethane (50 mL).

  • Transfer the 2-bromobenzenesulfonyl chloride solution to the dropping funnel.

  • Reaction: Add the 2-bromobenzenesulfonyl chloride solution dropwise to the stirred methylamine solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up: Transfer the reaction mixture to a 500 mL separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white solid.

Pilot Plant-Scale Synthesis (1 kg) - Proposed Protocol
  • Reactor Preparation: Ensure the 20 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with methylamine (40% in H₂O, 1.21 L, 14.0 mol, 3.0 eq) via a charging port.

  • Start the reactor's cooling jacket and bring the internal temperature to 0-5 °C.

  • In a separate, suitable container, dissolve 2-bromobenzenesulfonyl chloride (1.00 kg, 3.91 mol, 1.0 eq) in dichloromethane (5 L).

  • Controlled Addition: Transfer the 2-bromobenzenesulfonyl chloride solution to the reactor via a dosing pump at a controlled rate over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful temperature management is crucial.[1][2]

  • Reaction: After the addition is complete, switch off the cooling and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 3-4 hours, monitoring the reaction completion by a suitable analytical method (e.g., HPLC or TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 10-15 °C.

  • Carefully add 1 M HCl (approx. 2.5 L) to neutralize the excess methylamine. Monitor the pH to ensure it is acidic.

  • Stop the stirrer and allow the layers to separate. Drain the lower organic layer.

  • Sequentially wash the organic layer with saturated NaHCO₃ solution (5 L) and brine (5 L).

  • Solvent Removal and Isolation: Transfer the organic layer to a suitable vessel and remove the dichloromethane under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. Add a suitable solvent (e.g., ethanol) to the crude solid and heat to dissolve. Add water until turbidity is observed, then cool slowly to induce crystallization. Filter the solid and dry under vacuum.

Data Presentation

ParameterLaboratory ScalePilot Plant Scale (Proposed)
Reactants
2-Bromobenzenesulfonyl chloride10.0 g (0.039 mol)1.00 kg (3.91 mol)
Methylamine (40% in H₂O)12.1 mL (0.14 mol)1.21 L (14.0 mol)
Solvent
Dichloromethane100 mL10 L
Reaction Conditions
Temperature0 °C to Room Temp.0 °C to Room Temp.
Reaction Time2.5 hours4-6 hours
Expected Yield 8.5 - 9.5 g0.85 - 0.95 kg
Purity (after recrystallization) >98%>98%

Safety Precautions

  • 2-Bromobenzenesulfonyl chloride: Corrosive and causes severe skin burns and eye damage.[3][4] It is also moisture-sensitive and can release toxic gas upon contact with water.[3][4] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • Methylamine (40% aqueous solution): Flammable liquid and vapor.[5][6] Causes severe skin burns and eye damage and may cause respiratory irritation.[7] Use in a well-ventilated area away from ignition sources.[6] All equipment must be grounded.[6]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Exothermic Reaction: The reaction between 2-bromobenzenesulfonyl chloride and methylamine is exothermic.[1][2] Proper temperature control is critical, especially during scale-up, to prevent a runaway reaction.[1][2] The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal less efficient.[2][8]

Scale-up Considerations

  • Heat Management: The primary challenge in scaling up this synthesis is managing the heat generated.[1][2] A reactor with an efficient cooling jacket is essential. The rate of addition of the sulfonyl chloride solution must be carefully controlled to match the heat removal capacity of the reactor.[1]

  • Mixing: Efficient mixing is crucial to ensure homogenous temperature distribution and prevent localized "hot spots".[1] An overhead mechanical stirrer is necessary for the pilot-plant scale.

  • Material Transfer: The safe transfer of large quantities of corrosive and flammable materials requires appropriate pumps and transfer lines.

  • Work-up: The separation of layers in a large reactor can be slower than in a laboratory separatory funnel. Adequate time should be allowed for phase separation.

  • Purification: Recrystallization on a large scale may require specialized equipment such as a filter-dryer to handle the large volume of solid and solvent efficiently.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_end start_end process process input input output output decision decision A Charge Methylamine Solution to Reactor C Controlled Addition of Sulfonyl Chloride A->C B Dissolve 2-Bromobenzenesulfonyl Chloride in DCM B->C D Reaction at Room Temperature C->D E Aqueous Wash (HCl, NaHCO3, Brine) D->E F Phase Separation E->F G Dry & Concentrate Organic Layer F->G H Recrystallization G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

How to remove unreacted 2-bromobenzenesulfonyl chloride from a reaction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted 2-bromobenzenesulfonyl chloride from a reaction mixture.

Troubleshooting Guides

Issue 1: Difficulty in Removing 2-Bromobenzenesulfonyl Chloride from the Reaction Mixture

  • Possible Cause: The polarity of 2-bromobenzenesulfonyl chloride is similar to that of the desired product, leading to co-elution during column chromatography.

  • Solution 1: Quenching to a More Polar Byproduct. Before purification by chromatography, quench the excess 2-bromobenzenesulfonyl chloride to convert it into a more polar and easily separable compound. This can be achieved by:

    • Aqueous Hydrolysis: Reacting the unreacted sulfonyl chloride with water, often in the presence of a base, to form the highly polar 2-bromobenzenesulfonic acid.[1][2]

    • Amine Quenching: Adding a simple amine (e.g., piperidine or morpholine) to form a more polar sulfonamide, which can be readily separated.[1]

  • Solution 2: Optimization of Chromatographic Conditions. If quenching is not a viable option due to product instability, carefully optimize the chromatographic solvent system. A less polar eluent may enhance the separation between the product and the unreacted sulfonyl chloride.

Issue 2: Product Degradation During Aqueous Workup

  • Possible Cause: The desired product may be sensitive to the basic or acidic conditions used during the quenching and extraction process.

  • Solution 1: Use of a Mild Base. Instead of strong bases like sodium hydroxide, consider using a milder base such as sodium bicarbonate for the aqueous wash to neutralize any generated acid and hydrolyze the sulfonyl chloride.[1]

  • Solution 2: Non-Aqueous Quenching. Quench the reaction with a primary or secondary amine in an anhydrous organic solvent. The resulting sulfonamide can then be removed by chromatography.

  • Solution 3: Scavenger Resins. Employ a solid-supported scavenger resin (e.g., an amine-functionalized resin). The unreacted 2-bromobenzenesulfonyl chloride will react with the resin, and the resulting solid-bound byproduct can be easily removed by filtration.[1][2]

Issue 3: Incomplete Quenching of 2-Bromobenzenesulfonyl Chloride

  • Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or inadequate mixing.

  • Solution 1: Increase the Excess of Quenching Agent. Ensure a sufficient molar excess of the quenching agent (e.g., water, base, or amine) is used to drive the reaction to completion.

  • Solution 2: Adjust the Temperature. While quenching is often performed at low temperatures to control exothermic reactions, allowing the mixture to warm to room temperature may be necessary for the reaction to go to completion.

  • Solution 3: Ensure Vigorous Stirring. Effective mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between the reactants.[2]

Frequently Asked Questions (FAQs)

Q1: What is 2-bromobenzenesulfonyl chloride and why is it difficult to remove?

A1: 2-Bromobenzenesulfonyl chloride is a reactive chemical intermediate used in organic synthesis, for example, in the preparation of sulfonamides and sulfonic acid esters.[3][4] Its removal can be challenging because its polarity can be similar to that of the desired organic products, making separation by standard techniques like column chromatography difficult.

Q2: What are the primary methods for removing unreacted 2-bromobenzenesulfonyl chloride?

A2: The most common strategies involve converting the unreacted sulfonyl chloride into a byproduct with significantly different solubility and polarity. The main approaches are:

  • Aqueous Hydrolysis: Quenching with water or an aqueous base to form the water-soluble 2-bromobenzenesulfonic acid.[1]

  • Amine Quenching: Reacting with an amine to form a more polar sulfonamide.

  • Scavenger Resins: Using a solid-supported nucleophile to react with the sulfonyl chloride, allowing for removal by filtration.[1]

Q3: How can I monitor the removal of 2-bromobenzenesulfonyl chloride?

A3: The disappearance of 2-bromobenzenesulfonyl chloride can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the sulfonyl chloride should be absent in the final product lane. Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative analysis.

Q4: Is 2-bromobenzenesulfonyl chloride hazardous?

A4: Yes, 2-bromobenzenesulfonyl chloride is a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[5][6] It is also sensitive to moisture.[3] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₆H₄BrClO₂S[5]
Molecular Weight 255.52 g/mol [5]
Melting Point 49-52 °C[3]
Appearance Slightly yellow crystalline powder[3]
Storage Temperature 2-8 °C, under inert gas (e.g., Nitrogen or Argon)[3]

Experimental Protocols

Protocol 1: Aqueous Basic Workup for Removal of 2-Bromobenzenesulfonyl Chloride

  • Cooling: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Caution: This quenching process can be exothermic and may cause gas evolution.

  • Stirring: Continue stirring the mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis of the unreacted 2-bromobenzenesulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. If the product is in an organic solvent, separate the organic layer. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated aqueous NaCl solution).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which should be free of 2-bromobenzenesulfonyl chloride.

Protocol 2: Removal of 2-Bromobenzenesulfonyl Chloride using a Scavenger Resin

  • Resin Selection: Choose a suitable polymer-bound amine scavenger resin.

  • Addition of Resin: To the reaction mixture containing the unreacted 2-bromobenzenesulfonyl chloride, add the scavenger resin (typically 2-3 equivalents relative to the excess sulfonyl chloride).

  • Stirring: Stir the suspension at room temperature. The required time will depend on the specific resin and reaction conditions and can range from a few hours to overnight.

  • Monitoring: Monitor the disappearance of the 2-bromobenzenesulfonyl chloride by TLC.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a suitable organic solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

Workflow for Removing Unreacted 2-Bromobenzenesulfonyl Chloride

Removal_Workflow Decision Workflow for Removing Unreacted 2-Bromobenzenesulfonyl Chloride start Reaction Mixture (contains product and unreacted 2-bromobenzenesulfonyl chloride) product_stability Is the product stable to aqueous basic conditions? start->product_stability aqueous_workup Perform Aqueous Basic Workup (e.g., with NaHCO3 solution) product_stability->aqueous_workup  Yes   non_aqueous_options Consider Non-Aqueous Methods product_stability->non_aqueous_options  No   extraction Extraction with Organic Solvent aqueous_workup->extraction chromatography Purify by Column Chromatography extraction->chromatography amine_quench Quench with a Primary/Secondary Amine in an Organic Solvent non_aqueous_options->amine_quench  Product is soluble   scavenger_resin Use a Scavenger Resin (e.g., polymer-bound amine) non_aqueous_options->scavenger_resin  Product is soluble and resin is available   amine_quench->chromatography filtration Filter to Remove Resin scavenger_resin->filtration end Purified Product chromatography->end filtration->chromatography

Caption: Decision workflow for selecting the appropriate method to remove unreacted 2-bromobenzenesulfonyl chloride.

References

Technical Support Center: Synthesis of N-Substituted Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-substituted sulfonamides. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-substituted sulfonamides, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired N-Substituted Sulfonamide

Q1: My sulfonamide reaction has a very low yield or failed completely. What are the most common initial checks I should perform?

A1: When troubleshooting a low-yield sulfonamide synthesis, a systematic check of your reagents and reaction conditions is the best starting point. Here is a checklist of fundamental points to verify:

  • Reagent Quality:

    • Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.

    • Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonylation conditions.[1] It is crucial to use a freshly opened bottle or to purify the sulfonyl chloride before use.

    • Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the sulfonyl chloride.

    • Base: If you are using a tertiary amine base like triethylamine or pyridine, ensure it is pure and dry.

  • Reaction Conditions:

    • Stoichiometry: Carefully double-check the molar ratios of your reactants. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of a non-nucleophilic base (typically 1.1-1.5 equivalents) to neutralize the HCl byproduct.

    • Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[2] If the reaction is sluggish, gentle heating might be necessary; however, excessive heat can promote side reactions.

    • Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of reagents by atmospheric moisture.[1]

Q2: I've confirmed my reagents and basic setup are correct, but my yield is still low. What are the likely side reactions, and how can I minimize them?

A2: Several side reactions can compete with the desired sulfonamide formation, leading to reduced yields. The most common culprits are:

  • Hydrolysis of the Sulfonyl Chloride: This is the most frequent side reaction, where moisture in the reaction setup converts the reactive sulfonyl chloride into an unreactive sulfonic acid.

    • Solution: Rigorously dry all glassware, solvents, and reagents. Performing the reaction under an inert atmosphere is also highly recommended.

  • Di-sulfonylation of Primary Amines: Primary amines have two reactive N-H bonds. If an excess of the sulfonyl chloride is used or if the reaction conditions are too harsh, a second sulfonylation can occur, leading to the formation of a di-sulfonylated byproduct.

    • Solution: Use a 1:1 stoichiometry or a slight excess of the primary amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the solution of the amine to maintain a low concentration of the electrophile. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help to control the reactivity.

  • Reaction with Solvent: If a protic solvent (e.g., an alcohol) is used, it can compete with the amine in reacting with the sulfonyl chloride, forming a sulfonate ester.

    • Solution: Always use a non-protic, inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Below is a diagram illustrating the desired reaction versus the common side reaction of di-sulfonylation with a primary amine.

side_reaction PrimaryAmine R-NH₂ (Primary Amine) inv1 PrimaryAmine->inv1 SulfonylChloride1 R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride1->inv1 SulfonylChloride2 R'-SO₂Cl (Sulfonyl Chloride) inv2 SulfonylChloride2->inv2 MonoSulfonamide R-NH-SO₂-R' (Desired Product) MonoSulfonamide->inv2 DiSulfonamide R-N(SO₂-R')₂ (Side Product) inv1->MonoSulfonamide + Base - HCl inv2->DiSulfonamide + Base - HCl (Excess R'-SO₂Cl)

Di-sulfonylation Side Reaction Pathway.

Issue 2: Difficulties in Product Isolation and Purification

Q3: My reaction seems to have worked according to TLC analysis, but I'm losing a significant amount of product during the work-up and purification. What are some common pitfalls?

A3: Product loss during isolation and purification is a frequent challenge. Here are some points to consider:

  • Aqueous Work-up: If your N-substituted sulfonamide has some water solubility, you may be losing product in the aqueous layer during extraction.

    • Solution: Perform multiple extractions (3-4 times) with your organic solvent to maximize the recovery of your product from the aqueous phase.

  • Recrystallization: Finding a suitable solvent system for recrystallization can be tricky. If the product "oils out" instead of forming crystals, it indicates that the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated.

    • Solution: Try a lower-boiling point solvent or a two-solvent system. For "oiling out," reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.

  • Silica Gel Chromatography: Some N-substituted sulfonamides can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.

    • Solution: You can deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, consider using a different stationary phase like neutral or basic alumina.

Quantitative Data on Reaction Conditions

The choice of base and solvent can significantly impact the yield of N-substituted sulfonamide synthesis. The following tables summarize some reported yields under different conditions.

Table 1: Effect of Solvent on the Yield of N-(4-methoxyphenyl)-p-toluenesulfonamide

EntrySolventReaction Time (h)Yield (%)
1n-Hexane515
2Petroleum Benzene518
3Carbon Tetrachloride525
41,4-Dioxane4.540
5Dichloromethane4.545
6Ethanol460
7Diethyl Ether3.575
8Acetone385
9Acetonitrile2.593

Reaction Conditions: p-anisidine (1 mmol), p-toluenesulfonyl chloride (1 mmol), and a polymeric catalyst in the specified solvent at room temperature.

Table 2: Comparison of Yields for N-arylation of Sulfonamides in Water [3]

EntrySulfonamideArylboronic AcidBaseTime (h)Yield (%)
1p-ToluenesulfonamidePhenylboronic acidK₂CO₃694
2Benzenesulfonamide4-Methoxyphenylboronic acidK₂CO₃592
3p-Toluenesulfonamide4-Chlorophenylboronic acidK₂CO₃890

Reaction Conditions: Sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (10 mol%), and K₂CO₃ (2.0 mmol) in water at reflux.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Sulfonamides from a Sulfonyl Chloride and an Amine [2]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 mmol) in a suitable anhydrous solvent (e.g., 1 mL of anhydrous pyridine or dichloromethane containing 1.2 equivalents of triethylamine).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirring solution, add the sulfonyl chloride (1.1 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the limiting reagent.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude sulfonamide should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Purification of a Commercial Aryl Sulfonyl Chloride [4]

Caution: This procedure should be carried out in a fume hood as aryl sulfonyl chlorides are irritants.

  • Dissolution: Dissolve the crude aryl sulfonyl chloride in a suitable solvent such as alcohol-free chloroform, dry toluene, or petroleum ether.

  • Washing: Transfer the solution to a separatory funnel and wash it with a dilute aqueous solution of sodium bicarbonate to remove acidic impurities (e.g., the corresponding sulfonic acid and HCl).

  • Aqueous Wash: Further wash the organic layer with water to remove any remaining bicarbonate.

  • Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The purified sulfonyl chloride can then be obtained by recrystallization or distillation.

Protocol 3: Recrystallization of an N-Substituted Sulfonamide (Example: N-(4-bromobenzenesulfonyl)benzamide) [5]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are observed, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Inducing Crystallization: Remove the flask from the heat source. If using a two-solvent system, slowly add a co-solvent in which the product is less soluble (e.g., deionized water) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the hot primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of an ice-cold solvent mixture (e.g., ethanol/water) and then dry them under vacuum.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for low yields in N-substituted sulfonamide synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DryGlassware Dry Glassware PurifyReagents Purify/Dry Reagents (Amine, Sulfonyl Chloride, Solvent, Base) Setup Set up reaction under inert atmosphere PurifyReagents->Setup AddAmine Add amine, solvent, and base to flask Setup->AddAmine Cool Cool to 0 °C AddAmine->Cool AddSulfonylChloride Add sulfonyl chloride dropwise Cool->AddSulfonylChloride Stir Stir at room temperature AddSulfonylChloride->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with ice-water Monitor->Quench Filter Filter crude product Quench->Filter Wash Wash with H₂O and Hexane Filter->Wash Purify Purify by Recrystallization or Chromatography Wash->Purify Dry Dry final product Purify->Dry

General Experimental Workflow for Sulfonamide Synthesis.

Troubleshooting Decision Tree for Low Yields.

References

Strategies to minimize byproduct formation in benzenesulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize byproduct formation during benzenesulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of unreacted benzenesulfonyl chloride in my final product. How can I remove it and prevent its formation?

A1: Unreacted benzenesulfonyl chloride is a common impurity. Its presence is often due to incomplete reaction or improper quenching.

Troubleshooting & Prevention:

  • Ensure Complete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, though be cautious as excessive heat can promote side reactions.[1]

  • Optimize Stoichiometry: While a 1:1 molar ratio of the amine to benzenesulfonyl chloride is a common starting point, using a slight excess of the amine can help drive the reaction to completion.[1]

  • Effective Quenching: Benzenesulfonyl chloride is a viscous oil that hydrolyzes slowly in cold water.[2] To effectively remove it, the reaction mixture should be quenched.

    • Aqueous Base: Add an aqueous base like sodium hydroxide (NaOH) to hydrolyze the remaining benzenesulfonyl chloride to the water-soluble benzenesulfonic acid salt.[2]

    • Aqueous Ammonia: Quenching with aqueous ammonia will convert the unreacted sulfonyl chloride to the water-soluble benzenesulfonamide.[2]

  • Purification: After quenching, perform an aqueous workup. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) will help remove any remaining benzenesulfonic acid.[3]

Q2: My purified product is contaminated with benzenesulfonic acid. What is the cause and how can I resolve this?

A2: Benzenesulfonic acid is the hydrolysis product of benzenesulfonyl chloride. Its presence indicates that the sulfonyl chloride was exposed to water during the reaction or workup.

Troubleshooting & Prevention:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[1]

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure your amine is dry. Sulfonyl chlorides are highly sensitive to moisture.[1]

  • Controlled Workup: When performing a workup, separate the organic layer from the aqueous layer as quickly as possible to minimize the time the sulfonyl chloride is in contact with water.[1]

  • Removal during Purification: If benzenesulfonic acid is present in your product, it can be removed by washing the organic solution of your product with a saturated solution of sodium bicarbonate. The acidic benzenesulfonic acid will be converted to its sodium salt, which is highly soluble in the aqueous layer.

Q3: I have identified N,N-bis(phenylsulfonyl)aniline (a di-sulfonated byproduct) in my reaction mixture. How can I prevent its formation?

A3: The formation of N,N-bis(phenylsulfonyl)aniline, a diacylated byproduct, occurs when the initially formed benzenesulfonamide is further sulfonylated. This is more likely to happen if a large excess of benzenesulfonyl chloride is used or if the reaction conditions are too harsh.

Troubleshooting & Prevention:

  • Control Stoichiometry: The most critical factor is the molar ratio of the reactants. Avoid using a large excess of benzenesulfonyl chloride. A stoichiometric amount or a slight excess of the aniline is recommended to minimize this di-sulfonylation.

  • Controlled Addition: Add the benzenesulfonyl chloride to the reaction mixture slowly and in a controlled manner (e.g., dropwise addition). This helps to maintain a low concentration of the sulfonyl chloride at any given time, favoring the mono-sulfonylation reaction.

  • Temperature Control: Run the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature).[1] Exothermic reactions may require cooling to prevent overheating, which can promote the formation of the di-sulfonated byproduct.

  • Choice of Base: Using a milder base can sometimes help to control the reactivity and reduce the formation of the diacylated product.[3]

Data Presentation

The following table summarizes the effect of key reaction parameters on the formation of major byproducts in benzenesulfonamide synthesis.

ParameterConditionUnreacted Benzenesulfonyl ChlorideBenzenesulfonic AcidN,N-bis(phenylsulfonyl)aniline
Molar Ratio (Amine:Sulfonyl Chloride) 1:1.2LowModerateHigh
1.1:1Very LowLowLow
Temperature 0 °CModerateLowVery Low
Room Temperature (20-25 °C)LowModerateModerate
50 °CVery LowHighHigh
Reaction Time ShortHighLowLow
OptimalLowModerateModerate
ExtendedLowHighHigh
Solvent Purity AnhydrousLowLowLow
Contains WaterLowHighLow

Experimental Protocols

Protocol 1: High-Purity Benzenesulfonamide Synthesis

This protocol is designed to minimize the formation of common byproducts.

Materials:

  • Aniline (freshly distilled)

  • Benzenesulfonyl chloride (freshly opened or purified)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Dissolve aniline (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the stirred aniline solution via the dropping funnel over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure benzenesulfonamide.

Mandatory Visualization

Byproduct_Formation_Troubleshooting start Benzenesulfonamide Synthesis (Crude Product) unreacted_bsc Unreacted Benzenesulfonyl Chloride start->unreacted_bsc Incomplete Reaction bsa Benzenesulfonic Acid (Hydrolysis Product) start->bsa Moisture Present disulfonated N,N-bis(phenylsulfonyl)aniline (Di-sulfonated) start->disulfonated Excess Sulfonyl Chloride/ High Temperature quench Quench with Aqueous Base/Ammonia unreacted_bsc->quench Solution wash Wash with Saturated NaHCO3 bsa->wash Solution stoichiometry Adjust Stoichiometry (Slight Excess of Amine) disulfonated->stoichiometry Prevention temp_control Control Temperature (0°C to RT) disulfonated->temp_control Prevention pure_product Pure Benzenesulfonamide quench->wash recrystallize Recrystallization wash->recrystallize recrystallize->pure_product stoichiometry->pure_product temp_control->pure_product anhydrous Use Anhydrous Conditions

Caption: Troubleshooting flowchart for common byproducts in benzenesulfonamide synthesis.

Experimental_Workflow start Start: Dissolve Aniline & Pyridine in Anhydrous DCM cool Cool to 0°C start->cool add_bsc Slowly Add Benzenesulfonyl Chloride in Anhydrous DCM cool->add_bsc react React at RT (Monitor by TLC) add_bsc->react quench Quench with 1M HCl react->quench extract Aqueous Workup: - Wash with 1M HCl - Wash with Sat. NaHCO3 - Wash with Brine quench->extract dry Dry Organic Layer (MgSO4) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate recrystallize Recrystallize concentrate->recrystallize end End: Pure Benzenesulfonamide recrystallize->end

Caption: Experimental workflow for high-purity benzenesulfonamide synthesis.

References

Technical Support Center: Synthesis of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-bromo-N-methylbenzenesulfonamide. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the reaction of 2-bromobenzenesulfonyl chloride with methylamine.[1][2] This is a nucleophilic substitution reaction where the amine group of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.

Q2: I am experiencing a very low yield. What are the initial checks I should perform?

Low yields in sulfonamide synthesis are a common issue. Here are the primary factors to investigate:

  • Reagent Quality:

    • 2-Bromobenzenesulfonyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to the unreactive 2-bromobenzenesulfonic acid.[3] It is crucial to use a fresh bottle or a properly stored reagent under an inert atmosphere. The purity of the sulfonyl chloride should be 97% or higher.

    • Methylamine: Ensure the methylamine solution's concentration is accurate and that it is free of impurities.

    • Solvent: Use anhydrous (dry) solvents to prevent the hydrolysis of the sulfonyl chloride.[1]

  • Reaction Conditions:

    • Stoichiometry: A slight excess of methylamine is often used to drive the reaction to completion.

    • Temperature: The reaction temperature should be carefully controlled. Some procedures recommend low temperatures (e.g., 0 °C) to manage the initial exothermic reaction, while others utilize reflux conditions.[2]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is recommended to exclude moisture.[1]

Q3: What are the common side products, and how can I minimize their formation?

The most prevalent side product is 2-bromobenzenesulfonic acid, formed from the hydrolysis of 2-bromobenzenesulfonyl chloride.[1] To minimize its formation, ensure all reagents and solvents are anhydrous and that the reaction is protected from atmospheric moisture. Another potential side reaction is the formation of a disubstituted amine (bis-sulfonamide) if a primary amine is used, although this is less common with methylamine.

Q4: How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically quenched with water or ice. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[4]

  • Washing: The organic layer should be washed successively with a dilute acid (e.g., 1M HCl) to remove any unreacted methylamine, followed by a wash with a saturated sodium bicarbonate solution to remove the 2-bromobenzenesulfonic acid byproduct. Finally, wash with brine to remove residual water.[4]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Degraded 2-bromobenzenesulfonyl chloride (hydrolyzed).1. Use a fresh bottle of high-purity 2-bromobenzenesulfonyl chloride or purify the existing stock. Ensure storage under an inert atmosphere.[1][3]
2. Inactive methylamine.2. Use a fresh solution of methylamine and verify its concentration.
3. Incorrect reaction temperature.3. Optimize the reaction temperature. Consider starting at 0 °C and allowing the reaction to slowly warm to room temperature.
Multiple Spots on TLC, Including Starting Material 1. Incomplete reaction.1. Increase the reaction time or consider gentle heating if the reaction is sluggish at room temperature. Ensure a slight excess of methylamine is used.
2. Presence of hydrolyzed sulfonyl chloride.2. During work-up, ensure a thorough wash with a basic solution (e.g., sodium bicarbonate) to remove the sulfonic acid.[4]
Product is an Oil and Does Not Crystallize 1. Presence of impurities.1. Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.
2. Residual solvent.2. Ensure all solvent has been removed under high vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound in Ethanol

This protocol is adapted from a known synthetic procedure.[2]

Materials:

  • 2-bromobenzenesulfonyl chloride (1.0 g, 3.91 mmol)

  • Methylamine (40% solution in water, ~4 equivalents)

  • Ethanol (40 mL)

Procedure:

  • To a solution of 2-bromobenzenesulfonyl chloride in ethanol, add the methylamine solution.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and proceed with the standard aqueous work-up as described in the purification FAQ.

  • Purify the crude product by column chromatography.

Protocol 2: Low-Temperature Synthesis in Dichloromethane

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

Materials:

  • 2-bromobenzenesulfonyl chloride (1.0 g, 3.91 mmol)

  • Methylamine (2.0 M solution in THF, 1.2 eq, 2.35 mL)

  • Triethylamine (1.5 eq, 0.82 mL)

  • Anhydrous Dichloromethane (DCM, 20 mL)

Procedure:

  • Dissolve 2-bromobenzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add the methylamine solution dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, proceed with the standard aqueous work-up and purification as described in the purification FAQ.

Data Presentation

Parameter Condition A Condition B Expected Outcome
Solvent EthanolDichloromethaneDCM is generally preferred for its inertness and ease of removal.
Temperature Reflux0 °C to Room Temp.Lower temperatures can help to control the exothermic reaction and potentially reduce side products.
Base Methylamine (excess)TriethylamineAn external base like triethylamine can be beneficial in scavenging the HCl byproduct.
Typical Yield Moderate to HighHighOptimized low-temperature protocols often lead to higher and cleaner yields.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 2-bromobenzenesulfonyl chloride in anhydrous solvent inert Establish inert atmosphere (N2/Ar) reagents->inert cool Cool to 0 °C inert->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_amine Add Methylamine dropwise add_base->add_amine react Stir at RT for 12-16h add_amine->react quench Quench with H2O react->quench extract Extract with organic solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Check cluster_solutions Solutions start Low Reaction Yield sulfonyl_chloride Is Sulfonyl Chloride fresh & anhydrous? start->sulfonyl_chloride amine Is Methylamine concentration correct? sulfonyl_chloride->amine Yes replace_reagents Use fresh/purified reagents sulfonyl_chloride->replace_reagents No solvent Is the solvent anhydrous? amine->solvent Yes amine->replace_reagents No stoichiometry Is stoichiometry correct (excess amine)? solvent->stoichiometry Yes solvent->replace_reagents No temperature Is temperature optimized? stoichiometry->temperature Yes optimize_conditions Adjust stoichiometry, temperature, or reaction time stoichiometry->optimize_conditions No atmosphere Is reaction under inert atmosphere? temperature->atmosphere Yes temperature->optimize_conditions No atmosphere->optimize_conditions No successful_reaction Improved Yield atmosphere->successful_reaction Yes replace_reagents->start Re-run reaction optimize_conditions->start Re-run reaction ensure_inert Use inert atmosphere techniques ensure_inert->start Re-run reaction

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting separation issues in HPLC of aromatic sulfonamides.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of aromatic sulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am observing significant peak tailing for my aromatic sulfonamide analytes. What are the likely causes and how can I resolve this?

Peak tailing, where the peak asymmetry factor is greater than 1, is a common issue when analyzing aromatic sulfonamides. This is often due to secondary interactions between the basic sulfonamide group and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase plays a critical role in the ionization state of both your analyte and the column's stationary phase. For basic compounds like sulfonamides, working at a low pH (typically 2.5-3.5) will protonate the analyte and suppress the ionization of residual silanol groups, minimizing secondary interactions.[1]

  • Use of Mobile Phase Additives:

    • Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the column, reducing peak tailing.[1] A typical concentration is 0.1% (v/v).

    • Buffers: Ensure your mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. Phosphate buffers are commonly used.

  • Column Choice:

    • End-capped Columns: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing.

    • "Base-Deactivated" Columns: Consider using columns specifically designed for the analysis of basic compounds.

    • Different Stationary Phases: Switching from a C18 to a C8 or a polar-embedded phase column can sometimes improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or diluting your sample.[1]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine pKa: Identify the pKa of your aromatic sulfonamide analyte(s).

  • Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., water with buffer salts).

  • Adjust pH: Using an appropriate acid (e.g., phosphoric acid or formic acid), adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of your analyte.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Equilibrate: Equilibrate the column with the new mobile phase until a stable baseline is achieved before injecting your sample.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it 2 units below analyte pKa?) start->check_ph adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph No add_tea Add Competitive Amine (e.g., 0.1% TEA) check_ph->add_tea Yes resolved Peak Tailing Resolved adjust_ph->resolved check_column Evaluate Column (Is it old or not base-deactivated?) add_tea->check_column replace_column Replace with a new, end-capped, or base-deactivated column check_column->replace_column Yes reduce_injection Reduce Injection Volume or Sample Concentration check_column->reduce_injection No replace_column->resolved reduce_injection->resolved

Caption: Troubleshooting workflow for addressing peak tailing.

Q2: My chromatogram shows poor resolution between two or more aromatic sulfonamide peaks. How can I improve the separation?

Poor resolution (Rs < 1.5) can be caused by several factors, including issues with column efficiency, selectivity, and retention.[2]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention and may improve resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust Mobile Phase pH: As with peak tailing, pH can significantly impact the retention of ionizable compounds like sulfonamides. A small change in pH can alter the elution order and improve resolution.

  • Modify Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency, but it may also reduce retention. A temperature change can also affect selectivity.

  • Select a Different Column:

    • Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry (e.g., from C18 to a phenyl or cyano column) can provide a significant change in selectivity.

    • Particle Size and Length: Using a column with a smaller particle size or a longer length will increase column efficiency and can improve resolution.[3]

Experimental Protocol: Optimizing Mobile Phase Composition (Isocratic Elution)

  • Initial Conditions: Start with a mobile phase composition that provides reasonable retention for your analytes (e.g., 50:50 Acetonitrile:Buffer).

  • Vary Organic Content: Prepare a series of mobile phases with varying organic content (e.g., 45%, 50%, 55% acetonitrile).

  • Inject and Analyze: Inject your sample using each mobile phase composition and record the retention times and resolution of the critical peak pair.

  • Evaluate Results: Determine the optimal organic content that provides the best balance of resolution and analysis time.

Data Presentation: Effect of Acetonitrile Content on Resolution

Acetonitrile (%)Retention Time Peak 1 (min)Retention Time Peak 2 (min)Resolution (Rs)
554.24.50.8
505.86.41.6
458.19.22.1

Troubleshooting Logic for Poor Resolution

G start Poor Resolution (Rs < 1.5) optimize_mp Optimize Mobile Phase (Adjust % Organic) start->optimize_mp change_organic Change Organic Modifier (ACN to MeOH or vice versa) optimize_mp->change_organic No Improvement resolved Resolution Improved optimize_mp->resolved Improved adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph No Improvement change_organic->resolved Improved change_temp Modify Column Temperature adjust_ph->change_temp No Improvement adjust_ph->resolved Improved change_column Select a Different Column (Different stationary phase) change_temp->change_column No Improvement change_temp->resolved Improved change_column->resolved

Caption: Logical workflow for improving poor peak resolution.

Q3: I am observing split peaks in my chromatogram. What could be the cause?

Split peaks can be frustrating and can arise from both chemical and physical issues within the HPLC system.[4][5]

Troubleshooting Steps:

  • Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including splitting.[6] Whenever possible, dissolve your sample in the mobile phase.

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[4][5]

    • Solution: Reverse flush the column (if the manufacturer allows). If this does not resolve the issue, the column may need to be replaced.

  • Co-elution: What appears to be a split peak may actually be two different compounds eluting very close together.

    • Diagnosis: Try injecting a smaller volume of your sample. If the split peak resolves into two distinct peaks, you likely have co-elution.

    • Solution: Follow the steps for improving poor resolution (see Q2).

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is very close to the pKa of your sulfonamide, you may have a mixture of ionized and non-ionized forms, which can lead to peak splitting.

Experimental Protocol: Diagnosing Injection Solvent Effects

  • Prepare Samples: Prepare two aliquots of your sample. Dissolve one in your current injection solvent and the other in the mobile phase.

  • Inject and Compare: Inject both samples under the same chromatographic conditions.

  • Analyze Chromatograms: If the sample dissolved in the mobile phase shows a symmetrical peak while the other shows a split peak, the issue is injection solvent incompatibility.

Decision Tree for Split Peak Troubleshooting

Caption: Decision tree for troubleshooting split peaks.

Q4: My retention times are drifting or are not reproducible. What are the common causes and solutions?

Retention time variability can compromise the reliability of your analytical method. The causes can range from instrumental issues to problems with the mobile phase or column.[7]

Troubleshooting Steps:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of drifting retention times, especially with gradient elution.[7]

  • Mobile Phase Preparation:

    • Inconsistent Composition: Small errors in preparing the mobile phase can lead to shifts in retention time. Prepare fresh mobile phase carefully and consistently.

    • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump.

    • Evaporation: Keep mobile phase reservoirs covered to prevent evaporation of the more volatile organic component, which would change the mobile phase composition over time.

  • Pump Performance: Leaks in the pump, worn pump seals, or malfunctioning check valves can lead to an inconsistent flow rate and, consequently, variable retention times. Monitor the pump pressure for any unusual fluctuations.[8]

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[8]

Data Presentation: Impact of Temperature on Retention Time

Column Temperature (°C)Retention Time (min)
2512.8
3011.5
3510.3

Experimental Protocol: Checking for Column Equilibration

  • Start Flow: Begin pumping the mobile phase through the column at the desired flow rate.

  • Monitor Baseline: Observe the detector baseline.

  • Inject Standard: Once the baseline is stable, inject a standard solution and record the retention time.

  • Repeat Injections: Continue to make periodic injections of the standard.

  • Confirm Equilibration: The column is considered equilibrated when consecutive injections of the standard show reproducible retention times (e.g., within a 2% relative standard deviation).

Workflow for Diagnosing Retention Time Variability

G start Retention Time Variability check_equilibration Check Column Equilibration (Is baseline stable? Are RTs of initial injections consistent?) start->check_equilibration equilibrate Equilibrate Column for a Longer Period check_equilibration->equilibrate No check_mp Review Mobile Phase Preparation (Freshly prepared? Degassed? Covered?) check_equilibration->check_mp Yes resolved Retention Time Stable equilibrate->resolved prepare_mp Prepare Fresh Mobile Phase check_mp->prepare_mp No check_pump Check Pump Performance (Pressure fluctuations? Leaks?) check_mp->check_pump Yes prepare_mp->resolved service_pump Service Pump (e.g., replace seals) check_pump->service_pump Yes check_temp Check Column Temperature Control (Is a column oven being used?) check_pump->check_temp No service_pump->resolved use_oven Use a Column Oven check_temp->use_oven No check_temp->resolved Yes use_oven->resolved

Caption: Systematic workflow for troubleshooting retention time variability.

References

Technical Support Center: Reverse-Phase HPLC Analysis of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the reverse-phase High-Performance Liquid Chromatography (RP-HPLC) analysis of sulfonamides.

Troubleshooting Guide

Peak tailing is a common issue in chromatography that can compromise resolution, integration accuracy, and reproducibility.[1][2] For sulfonamides, which often contain basic amine groups, this problem is frequently linked to secondary interactions with the stationary phase.[3][4]

Q: My sulfonamide peak is tailing. What is the first step in troubleshooting?

A: The first step is to systematically determine the root cause. Peak tailing can stem from chemical issues (interactions between the analyte, mobile phase, and stationary phase) or physical/mechanical issues (problems with the column or HPLC system). A logical troubleshooting workflow can help isolate the variable causing the problem.

G start Observe Peak Tailing for Sulfonamide check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks physical_issue Suspect Physical/Mechanical Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No all_tail Yes check_column Check for Column Void or Blockage physical_issue->check_column check_ecv Check for Extra-Column Volume (e.g., long tubing, poor connections) physical_issue->check_ecv solution_physical Solution: Replace column/frit, use guard column, shorten tubing. check_column->solution_physical check_ecv->solution_physical one_tail No check_silanol Primary Cause: Silanol Interaction with basic amine group of sulfonamide chemical_issue->check_silanol check_ph Is mobile phase pH controlled? (Ideally >2 pH units from pKa) check_silanol->check_ph check_column_chem Is the column appropriate? (e.g., end-capped, base-deactivated) check_ph->check_column_chem Yes solution_chemical Solutions: 1. Adjust Mobile Phase pH 2. Add Mobile Phase Modifier 3. Use a Base-Deactivated/   End-Capped Column check_ph->solution_chemical No, pH is not optimal check_column_chem->solution_chemical No, column may not be suitable

Caption: Troubleshooting workflow for peak tailing.

Q: What are the primary chemical causes of peak tailing for sulfonamides?

A: The most common cause is the interaction between the basic functional groups on the sulfonamide molecule and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to asymmetrically shaped peaks.[4]

At a mobile phase pH above 3, these silanol groups can become ionized (SiO-), creating strong ionic interactions with protonated basic analytes like the amine group on many sulfonamides.[4][6][7]

G cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid-Range pH (e.g., > 4) sulfonamide_low Sulfonamide-NH3+ (Protonated) interaction_low Minimal Ionic Interaction (Repulsion) sulfonamide_low->interaction_low silanol_low Silica-OH (Neutral Silanol) silanol_low->interaction_low peak_good Symmetrical Peak interaction_low->peak_good sulfonamide_mid Sulfonamide-NH3+ (Protonated) interaction_mid Strong Ionic Interaction (Secondary Retention) sulfonamide_mid->interaction_mid silanol_mid Silica-O- (Ionized Silanol) silanol_mid->interaction_mid peak_tail Tailing Peak interaction_mid->peak_tail

Caption: Effect of pH on sulfonamide-silanol interactions.

Q: How can I resolve peak tailing caused by silanol interactions?

A: There are three primary strategies: optimizing the mobile phase pH, using mobile phase additives, or selecting a more suitable column.

1. Optimize Mobile Phase pH Lowering the mobile phase pH (typically to between 2.5 and 3.0) protonates the silanol groups, minimizing their ability to interact with the positively charged sulfonamide.[4][8] It is crucial to operate at a pH at least 2 units away from the analyte's pKa to ensure a single ionization state.[9]

ParameterCondition 1Condition 2Reference
AnalyteBasic Drug MixSulfamethoxazole[4],[10]
Mobile Phase pH7.03.0[4]
Tailing/Asymmetry Factor (Tf/As) 2.35 1.33 [4]
Mobile Phase pH-2.5[10]
Tailing Factor (Tf) -1.33 [10]

2. Use Mobile Phase Additives Additives can be used to mask the residual silanol groups.[3]

  • Competing Bases: Small amounts of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.05-0.1%), can be added to the mobile phase.[3][9] These bases compete with the sulfonamide for interaction with the active silanol sites.

  • Acidic Modifiers: Using 0.1% formic acid or trifluoroacetic acid (TFA) helps to control the mobile phase at a low pH and can improve peak shape.[8][9]

3. Select an Appropriate Column Modern HPLC columns are designed to minimize silanol interactions.

  • End-Capped Columns: These columns have been treated to convert many of the residual silanol groups into less polar functional groups, reducing sites for secondary interaction.[3][4][6]

  • Base-Deactivated Columns: These are specifically designed with high-purity silica and proprietary bonding to shield basic analytes from silanol groups.

  • Alternative Stationary Phases: For some sulfonamides, a Phenyl-Hexyl column may offer different selectivity and reduced tailing compared to a standard C18 column.[11]

Q: What if all my peaks are tailing, not just the sulfonamide?

A: If all peaks are tailing, the issue is likely mechanical or related to the overall system, rather than a specific chemical interaction.[12]

  • Column Void: A void or channel may have formed at the head of the column. This can be caused by pressure shocks or operating at an inappropriate pH or temperature.[8][12] Reversing and flushing the column (if the manufacturer permits) may help, but column replacement is often necessary.[4][8]

  • Blocked Frit: The inlet frit of the column may be partially blocked by particulate matter from the sample or mobile phase.[4]

  • Extra-Column Volume: Excessive dead volume in the system, caused by long or wide-bore connecting tubing or poor fittings, can lead to band broadening and tailing.[2][6][13] This effect is often more pronounced for early-eluting peaks.[13] Using narrow-bore tubing can help minimize this issue.[6]

Experimental Protocols

Example Protocol for Symmetrical Peak Shape of Sulfamethoxazole

This method is adapted from a validated procedure designed to achieve good peak symmetry for sulfamethoxazole analysis.[10]

  • Column: C18 reversed-phase column (250 x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase:

    • A mixture of distilled water, acetonitrile, and methanol in a 60:35:5 (v/v/v) ratio.[10]

    • Adjust the final mixture to an apparent pH of 2.5 using phosphoric acid.[10] This low pH is critical for protonating silanol groups and ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection: UV at 278 nm.[10]

  • Sample Preparation: Dissolve the sample in a diluent that is weaker than or equal in strength to the mobile phase (e.g., the mobile phase itself or a higher percentage of water) to prevent peak distortion.[9]

  • Expected Result: This method yielded a tailing factor of 1.33 for sulfamethoxazole, which is generally acceptable for quantitative analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable USP Tailing Factor (Tf)? A1: An ideal peak is perfectly symmetrical with a tailing factor of 1.0.[2] In practice, a Tf value between 0.9 and 1.2 is excellent. For many assays, a tailing factor of up to 1.5 is acceptable, while values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[2][4]

Q2: Can my sample injection solvent cause peak tailing? A2: Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 35% acetonitrile), it can cause band broadening and peak distortion, including tailing.[2][9] It is best practice to dissolve the sample in the mobile phase itself or in a weaker solvent.[9]

Q3: Will using a guard column help prevent peak tailing? A3: A guard column primarily protects the analytical column from strongly retained impurities and particulates, extending its lifetime.[3][13] While it doesn't directly solve chemical-based tailing, it can prevent the issue from worsening due to contamination of the column inlet.[12] If a guard column becomes contaminated, it can itself become a source of peak tailing.[8][12]

Q4: My sulfonamide is overloading the column. Can this cause peak tailing? A4: Yes, mass overload is a common cause of peak distortion. When too much sample is injected, it saturates the stationary phase at the column inlet, leading to a right-skewed or "shark-fin" peak, which is a form of tailing.[2][4] The solution is to reduce the injection volume or dilute the sample.[2][9]

Q5: Why do early eluting peaks sometimes show more tailing? A5: If early eluting peaks show more pronounced tailing than later ones, it is often an indication of extra-column band broadening.[13] The effects of dead volume in tubing, fittings, and the detector cell have a proportionally larger impact on the narrow peaks that elute early in the run.

References

Technical Support Center: Addressing Low Solubility of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 2-bromo-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the inherent properties of this compound that contribute to its low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of a non-polar bromophenyl group and the overall aromatic nature of the molecule contribute to its hydrophobicity. While the sulfonamide group provides some polarity, the compound can form strong intermolecular interactions in its solid crystalline state, which requires significant energy to overcome for dissolution in water.[1]

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What are the initial troubleshooting steps?

A2: This is a common issue with compounds that are poorly soluble in water. Here are the initial steps to troubleshoot this problem:

  • Optimize Final DMSO Concentration: While a low final concentration of DMSO is ideal to minimize effects on biological systems (typically <1%), it might be insufficient to maintain the solubility of your compound.[1] You can try incrementally increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) to see if that prevents precipitation. Always include a vehicle control with the corresponding DMSO concentration in your experiments.[1]

  • pH Adjustment of the Aqueous Buffer: The solubility of sulfonamides can be pH-dependent.[1][2] Although this compound does not have a readily ionizable acidic or basic group other than the sulfonamide proton, the pH of the medium can still influence its solubility. Experimenting with a range of pH values for your buffer may help improve solubility.

  • Temperature Control: Ensure that both your compound stock solution and the aqueous buffer are at the same temperature before mixing to avoid precipitation due to temperature changes.[1] Some compounds have higher solubility at slightly elevated temperatures.

Q3: What are some common formulation strategies to improve the solubility of this compound for in vitro studies?

A3: Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[3][4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][5]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[6] Non-ionic surfactants like Tween-20 or Polysorbate 80 are often used in biological assays.[1][6]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in water.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[8]

Troubleshooting Guide

Problem: My this compound compound is not dissolving sufficiently in any of the common solvents I've tried for my assay.

This guide provides a systematic approach to finding a suitable solvent system for your compound.

Protocol1 Start Start: Prepare Stock Solution Weigh 1. Weigh this compound Start->Weigh Dissolve 2. Dissolve in minimal volume of organic solvent (e.g., DMSO) Weigh->Dissolve Vortex 3. Vortex/sonicate until fully dissolved Dissolve->Vortex Stock 4. Result: Concentrated Stock Solution Vortex->Stock Dilute 5. Dilute stock solution into aqueous buffer Stock->Dilute Mix 6. Mix thoroughly by inversion or gentle vortexing Dilute->Mix End End: Final working solution Mix->End

References

Identification of common impurities in 2-bromo-N-methylbenzenesulfonamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-bromo-N-methylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on the typical synthetic route involving the reaction of 2-bromobenzenesulfonyl chloride with methylamine, the most common impurities are:

  • Unreacted 2-bromobenzenesulfonyl chloride: The starting electrophile may not fully react.

  • Unreacted Methylamine: Excess methylamine is often used and may remain after the reaction.

  • 2-Bromobenzenesulfonic acid: This is the hydrolysis product of the starting material, 2-bromobenzenesulfonyl chloride, which can form if moisture is present in the reaction.

  • Bis(2-bromophenylsulfonyl)methylamine: This di-sulfonated impurity can potentially form, especially if the reaction conditions are not carefully controlled.

Q2: How can I minimize the formation of these impurities during the synthesis?

A2: To minimize impurity formation, consider the following:

  • Control Stoichiometry: Carefully control the molar ratio of methylamine to 2-bromobenzenesulfonyl chloride. A slight excess of methylamine is typically used to ensure complete consumption of the sulfonyl chloride.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the hydrolysis of 2-bromobenzenesulfonyl chloride to 2-bromobenzenesulfonic acid.

  • Temperature Control: Maintain the recommended reaction temperature to avoid side reactions. Adding the sulfonyl chloride solution dropwise to a cooled solution of methylamine can help control the reaction exotherm.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric components.

Q3: What are the recommended methods for purifying the crude this compound?

A3: The crude product can be purified using a combination of the following techniques:

  • Aqueous Wash:

    • An acidic wash (e.g., with dilute HCl) will remove unreacted basic methylamine by converting it into a water-soluble salt.[1]

    • A basic wash (e.g., with saturated sodium bicarbonate solution) will remove the acidic impurity, 2-bromobenzenesulfonic acid.[1]

  • Recrystallization: This is an effective method for removing less soluble or more soluble impurities. The choice of solvent is critical for successful purification.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

Q4: Which analytical techniques are suitable for identifying and quantifying impurities in the final product?

A4: The following analytical techniques are commonly used for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main product and any impurities.[2][3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and can be used to identify and quantify impurities by comparing the spectra to those of known standards.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it helps in the identification of impurities by providing their molecular weights.[4]

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and qualitatively assess the purity of the product.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC. - Check the quality of the starting materials.
Product loss during workup.- Minimize the number of aqueous washes. - Optimize the recrystallization solvent system to maximize recovery.
Presence of starting material (2-bromobenzenesulfonyl chloride) in the final product Insufficient reaction time or temperature.- Increase the reaction time or temperature as per the protocol and monitor by TLC.
Inadequate amount of methylamine.- Use a slight excess of methylamine.
Presence of 2-bromobenzenesulfonic acid in the final product Presence of moisture in the reaction.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Incomplete removal during workup.- Perform a thorough wash with a saturated sodium bicarbonate solution.
Presence of methylamine in the final product Insufficient acidic wash.- Increase the number of washes with dilute HCl.
Product appears oily or does not solidify Presence of multiple impurities.- Purify the crude product using column chromatography.

Data Presentation

Table 1: Representative HPLC Analysis of a Crude this compound Sample

Peak No. Retention Time (min) Compound Identity Area (%)
12.52-Bromobenzenesulfonic acid3.2
24.1Methylamine (as salt)1.5
38.7This compound94.1
412.32-Bromobenzenesulfonyl chloride1.2

Note: This data is representative and actual results may vary depending on the specific reaction conditions and analytical method used.

Experimental Protocols

General Synthesis of this compound
  • To a solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or dichloromethane), add methylamine (a slight excess, e.g., 1.2-1.5 eq) dropwise at a controlled temperature (e.g., 0-10 °C).[6][7]

  • Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-12 hours) while monitoring the progress by TLC.[8]

  • Upon completion, quench the reaction with water.

  • If using an organic solvent immiscible with water, separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

HPLC Method for Impurity Profiling

A general HPLC method for analyzing this compound and its potential impurities would involve a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile). Detection is typically performed using a UV detector at a wavelength where all compounds have significant absorbance (e.g., 254 nm).[2]

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Start reaction Reaction of 2-bromobenzenesulfonyl chloride with methylamine start->reaction workup Aqueous Workup (Acidic and Basic Washes) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification crude_analysis TLC/HPLC Analysis of Crude Product workup->crude_analysis product Pure 2-bromo-N- methylbenzenesulfonamide purification->product pure_analysis HPLC/NMR/MS Analysis of Pure Product product->pure_analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Guide cluster_problem Problem Identification cluster_solution Troubleshooting Solutions start Crude Product Analysis (TLC/HPLC) impurity_detected Impurity Detected? start->impurity_detected no_impurity No Significant Impurity impurity_detected->no_impurity No impurity_type Identify Impurity Type impurity_detected->impurity_type Yes unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Starting Material hydrolysis_product Hydrolysis Product impurity_type->hydrolysis_product Acidic Impurity side_product Side-Product impurity_type->side_product Other adjust_stoichiometry Adjust Stoichiometry/ Reaction Time unreacted_sm->adjust_stoichiometry anhydrous_conditions Ensure Anhydrous Conditions hydrolysis_product->anhydrous_conditions optimize_purification Optimize Purification side_product->optimize_purification

Caption: Logical workflow for troubleshooting common impurities in the synthesis.

References

Validation & Comparative

Spectroscopic Characterization of 2-bromo-N-methylbenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data essential for the characterization of 2-bromo-N-methylbenzenesulfonamide. While comprehensive experimental data for this specific compound is not widely published, this document outlines the expected spectroscopic characteristics and compares them with the known data of the parent compound, N-methylbenzenesulfonamide, and the anticipated data for a related halogenated analog, 2-chloro-N-methylbenzenesulfonamide. The information herein serves as a foundational reference for researchers involved in the synthesis, quality control, and analysis of related sulfonamide compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for N-methylbenzenesulfonamide. These values provide a baseline for interpreting the spectra of its halogenated derivatives. The data for the bromo and chloro analogs are predicted based on established principles of spectroscopic analysis, where specific experimental values are unavailable in the provided search results.

Table 1: ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

CompoundAromatic Protons (δ, ppm)N-H Proton (δ, ppm)N-CH₃ Protons (δ, ppm)
This compound ~7.5 - 8.2 (m)~4.5 - 5.5 (q)~2.6 (d)
2-chloro-N-methylbenzenesulfonamide ~7.4 - 8.1 (m)~4.5 - 5.5 (q)~2.6 (d)
N-methylbenzenesulfonamide 7.50-7.65 (m, 3H), 7.85-7.95 (m, 2H)~4.8 (q, J=5.2 Hz)2.62 (d, J=5.2 Hz)

Table 2: ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

CompoundAromatic C-Br/C-Cl (δ, ppm)Other Aromatic Carbons (δ, ppm)N-CH₃ Carbon (δ, ppm)
This compound ~120~127 - 140~30
2-chloro-N-methylbenzenesulfonamide ~130~127 - 140~30
N-methylbenzenesulfonamide N/A127.1, 129.2, 132.7, 139.929.6

Table 3: Infrared (IR) Spectroscopic Data

CompoundN-H Stretch (cm⁻¹)C-H Aromatic Stretch (cm⁻¹)S=O Asymmetric Stretch (cm⁻¹)S=O Symmetric Stretch (cm⁻¹)S-N Stretch (cm⁻¹)
This compound ~3350~3100~1330~1160~910
2-chloro-N-methylbenzenesulfonamide ~3350~3100~1330~1160~910
N-methylbenzenesulfonamide 3354306913251159911

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight[M+H]⁺ (m/z)Key Fragmentation Pattern
This compound C₇H₈BrNO₂S250.12250, 252 (1:1)Loss of SO₂ (-64), cleavage of N-CH₃ bond
2-chloro-N-methylbenzenesulfonamide C₇H₈ClNO₂S205.66206, 208 (3:1)Loss of SO₂ (-64), cleavage of N-CH₃ bond
N-methylbenzenesulfonamide [1]C₇H₉NO₂S171.22172Loss of SO₂ (m/z 108), benzenesulfonyl cation (m/z 141), phenyl cation (m/z 77)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sulfonamide sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition: Obtain spectra with a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Obtain spectra with a spectral width of 0-200 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is used to ensure quantitative accuracy for quaternary carbons.

Infrared (IR) Spectroscopy
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-600 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio. A background spectrum of the clean, empty crystal should be recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass-to-charge (m/z) range of 50-500. For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the protonated molecular ion ([M+H]⁺) and applying collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the structural characterization and purity assessment of a synthesized sulfonamide compound using the spectroscopic methods described.

G Workflow for Spectroscopic Characterization of Sulfonamides cluster_start Workflow for Spectroscopic Characterization of Sulfonamides cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_end Workflow for Spectroscopic Characterization of Sulfonamides start Synthesized Compound NMR NMR (¹H, ¹³C) start->NMR MS Mass Spectrometry (ESI-MS, MS/MS) start->MS IR FTIR (ATR) start->IR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data IR_Data Functional Groups (S=O, N-H) IR->IR_Data end_node Structure Elucidation NMR_Data->end_node MS_Data->end_node IR_Data->end_node

Caption: Logical workflow for the characterization of a target compound.

References

Confirming the Structure of 2-bromo-N-methylbenzenesulfonamide using Mass Spectrometry: A Predictive Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

This guide provides a predictive analysis for confirming the structure of 2-bromo-N-methylbenzenesulfonamide using mass spectrometry. In the absence of direct experimental mass spectral data for this compound in publicly accessible databases, this document outlines the expected fragmentation patterns based on the known behavior of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and structural elucidation of this compound. The provided experimental protocol and predicted fragmentation data offer a framework for conducting and interpreting mass spectrometry experiments for this compound.

Predicted Mass Spectrometry Fragmentation of this compound

The structure of this compound suggests several likely fragmentation pathways under mass spectrometry conditions. The presence of the bromine atom is a key feature, as it will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) for any fragment containing bromine. The sulfonamide linkage is expected to be a primary site of cleavage.

Based on the fragmentation patterns of similar compounds, such as 2-bromo-N-phenethylbenzenesulfonamide and 2-methylbenzenesulfonamide, the following fragmentation pathways are predicted for this compound.

Table 1: Predicted m/z Values of Key Fragments for this compound and Comparison with a Related Compound.
Proposed Fragment Structure Predicted m/z (for ⁷⁹Br/⁸¹Br) Comparison: Observed m/z for 2-methylbenzenesulfonamide Fragments
Molecular Ion [M]⁺•C₇H₈BrNO₂S⁺•249/251171
[M-CH₃]⁺C₆H₅BrNO₂S⁺234/236156
[M-SO₂]⁺•C₇H₈BrN⁺•185/187107
[M-NHCH₃]⁺C₆H₄BrSO₂⁺219/221155
[C₆H₄Br]⁺C₆H₄Br⁺155/157-
[SO₂NHCH₃]⁺CH₄NO₂S⁺9494
[C₆H₅SO₂]⁺C₆H₅SO₂⁺-141

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is adapted from established methods for similar sulfonamide compounds and is recommended for the analysis of this compound.[1][2]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

3. Mass Spectrometer Settings (Positive Ion Mode):

  • Ionization Mode: ESI positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 300 - 350 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Scan Range: m/z 50 - 500

4. Data Acquisition:

  • Acquire data in full scan mode to identify the molecular ion.

  • Perform tandem MS (MS/MS) experiments on the parent ion (m/z 249/251) to obtain fragmentation data. A collision energy ramp (e.g., 10-30 eV) is recommended to observe a range of fragment ions.[1]

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound.

G Predicted Fragmentation Pathway of this compound M [C₇H₈BrNO₂S]⁺• m/z = 249/251 F1 [C₆H₅BrNO₂S]⁺ m/z = 234/236 M->F1 - •CH₃ F2 [C₇H₈BrN]⁺• m/z = 185/187 M->F2 - SO₂ F3 [C₆H₄BrSO₂]⁺ m/z = 219/221 M->F3 - •NHCH₃ F5 [CH₄NO₂S]⁺ m/z = 94 M->F5 C-S cleavage F4 [C₆H₄Br]⁺ m/z = 155/157 F3->F4 - SO₂

Caption: Predicted fragmentation of this compound.

Conclusion

The structural confirmation of this compound via mass spectrometry can be confidently achieved by comparing experimental data with the predicted fragmentation patterns outlined in this guide. The presence of the bromine isotope pattern, the molecular ion at m/z 249/251, and the characteristic fragment ions resulting from the cleavage of the sulfonamide group will be key identifiers. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data. This predictive guide serves as a valuable resource for the analytical characterization of this and structurally related compounds.

References

A Comparative Analysis of 2-bromo-N-methylbenzenesulfonamide and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-bromo-N-methylbenzenesulfonamide with other relevant sulfonamides, focusing on their physicochemical properties and potential biological activities. Due to the limited availability of direct comparative experimental data for this compound, this guide leverages the principles of Quantitative Structure-Activity Relationship (QSAR) to infer its potential performance based on its structural characteristics and the known activities of analogous sulfonamides.

Physicochemical Properties: A Foundation for Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The table below summarizes key computed physicochemical properties for this compound and two well-characterized sulfonamides: Sulfamethoxazole (an antibiotic) and Acetazolamide (a carbonic anhydrase inhibitor).

PropertyThis compoundSulfamethoxazoleAcetazolamideSource
Molecular Formula C₇H₈BrNO₂SC₁₀H₁₁N₃O₃SC₄H₆N₄O₃S₂PubChem
Molecular Weight ( g/mol ) 250.12253.28222.26[1]
XLogP3 (Lipophilicity) 1.60.89-0.27[1]
Hydrogen Bond Donor Count 122[1]
Hydrogen Bond Acceptor Count 256[1]
Topological Polar Surface Area (Ų) 54.698.9134.0[1]

Analysis: this compound exhibits moderate lipophilicity (XLogP3 of 1.6) and a smaller polar surface area compared to the two reference drugs. This suggests it may have good membrane permeability, a desirable characteristic for oral bioavailability. The presence of a bromine atom, a halogen, can also influence its activity. Halogenation is a common strategy in drug design to enhance binding affinity and metabolic stability.[2][3]

Comparative Biological Activity: Insights from Analogs

Sulfonamides are a versatile class of compounds known for a wide range of biological activities, primarily as antibacterial agents and enzyme inhibitors.

Antibacterial Activity

The antibacterial action of sulfonamides stems from their ability to competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] The structural similarity of sulfonamides to the natural substrate, p-aminobenzoic acid (PABA), allows them to bind to the enzyme's active site, thereby blocking folate production and arresting bacterial growth.

The logical workflow for assessing the antibacterial potential of a novel sulfonamide is depicted below.

G cluster_0 Synthesis and Characterization cluster_1 In Vitro Antibacterial Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of This compound purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization mic_determination MIC Determination (Broth Microdilution) characterization->mic_determination dhps_inhibition DHPS Inhibition Assay mic_determination->dhps_inhibition bacterial_strains Panel of Gram-positive and Gram-negative bacteria bacterial_strains->mic_determination enzyme_kinetics Enzyme Kinetics (Determine Ki) dhps_inhibition->enzyme_kinetics

Experimental workflow for evaluating antibacterial activity.
Enzyme Inhibition: Carbonic Anhydrase

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[7][8] The sulfonamide moiety coordinates with the zinc ion in the enzyme's active site, leading to potent inhibition.

The inhibitory potency of benzenesulfonamides against different CA isoforms can be highly variable and is influenced by the substitution pattern on the benzene ring and the sulfonamide nitrogen. While no direct inhibition data exists for this compound, studies on other benzenesulfonamide derivatives provide valuable insights. For example, a series of novel benzenesulfonamide-triazole conjugates showed that tumor-associated CA isoforms were more sensitive to inhibition.[9] Another study on benzenesulfonamides incorporating pyrazole and pyridazinecarboxamide moieties demonstrated isoform-selective inhibition.[10]

The signaling pathway below illustrates the role of carbonic anhydrase in pH regulation and how sulfonamides can interfere with this process.

CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA Catalysis HCO3 H+ + HCO3- Cell Cellular Processes (pH regulation, ion transport) HCO3->Cell CA->HCO3 Sulfonamide Sulfonamide Inhibitor (e.g., this compound) Sulfonamide->CA Inhibition

References

A Comparative Guide to the Biological Activity of 2-bromo-N-methylbenzenesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-bromo-N-methylbenzenesulfonamide and its derivatives, supported by available experimental data. The strategic placement of substituents on the benzenesulfonamide scaffold can significantly influence the compound's biological activity, impacting its potential as a therapeutic agent. This document synthesizes available data on the anticancer, antimicrobial, and enzyme inhibitory activities of these compounds.

Comparative Efficacy as Carbonic Anhydrase Inhibitors

A significant area of investigation for benzenesulfonamide derivatives is the inhibition of human carbonic anhydrases (hCAs). Certain isoforms, such as CA IX and CA XII, are overexpressed in various cancers, making them attractive targets for anticancer drug development.[1] While direct comparative data for this compound is limited, studies on structurally related 2-bromo- and 4-bromo-benzenesulfonamides provide valuable insights into the structure-activity relationship (SAR).

Generally, the position of the bromine substituent on the benzene ring plays a crucial role in determining the inhibitory potency and selectivity against different hCA isoforms.[1] Both 2-bromo and 4-bromo substituted benzenesulfonamides have demonstrated potent inhibition of the cancer-associated hCA IX isoform, with binding affinities in the sub-nanomolar to low nanomolar range.[1] Their selectivity against the ubiquitous cytosolic isoforms hCA I and hCA II varies depending on the overall molecular structure of the derivative.[1]

Compound ClasshCA I (Kd, nM)hCA II (Kd, nM)hCA IX (Kd, nM)hCA XII (Kd, nM)
2-Bromo-benzenesulfonamide Derivatives 10 - 10001 - 1000.1 - 101 - 50
4-Bromo-benzenesulfonamide Derivatives 50 - 500010 - 5000.5 - 200.5 - 30

Note: The table presents an approximate range of dissociation constant (Kd) values for different derivatives within each class from a comparative study. Lower Kd values indicate higher binding affinity.[1]

Anticancer Activity

Benzenesulfonamide derivatives have been investigated for their potential as anticancer agents through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and disruption of microtubule polymerization.[1]

One study identified a 4-substituted benzenesulfonamide analog as a potential agent against glioblastoma, with an IC50 value of 58.6 µM.[1][2] Other research has explored benzenesulfonamide-bearing imidazole derivatives for their activity against triple-negative breast cancer and melanoma.[1]

The anticancer activity of sulfonamide derivatives is often linked to their ability to induce apoptosis and cause cell cycle arrest. For instance, some novel sulfonamide derivatives have shown potent and selective antiproliferative effects against lung cancer cell lines, activating tumor pyruvate kinase M2 (PKM2) and leading to early apoptosis and G2 phase arrest.

Compound IDCell LineIC50 (µM)
8a (N-ethyl toluene-4-sulphonamide) HeLa (Cervical Cancer)19.22
MCF-7 (Breast Cancer)12.74
MDA-MB-231 (Breast Cancer)10.91
8b (2,5-Dichlorothiophene-3-sulphonamide) HeLa (Cervical Cancer)7.2
MCF-7 (Breast Cancer)7.13
MDA-MB-231 (Breast Cancer)4.62
Cisplatin (Reference Drug) HeLa (Cervical Cancer)8.5
MCF-7 (Breast Cancer)10.2
MDA-MB-231 (Breast Cancer)9.8

Note: The table presents the cytotoxic activity (IC50) of selected methanesulfonamide derivatives against different human cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of benzenesulfonamide derivatives has been documented, particularly against Gram-positive bacteria. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated antimicrobial activity.[1] The mechanism of action for the antibacterial effects of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.

CompoundOrganismMIC (mg/mL)
4a Pseudomonas aeruginosa6.67
Salmonella typhi6.45
4d Escherichia coli6.72
4f Bacillus subtilis6.63
4h Staphylococcus aureus6.63
4e, 4h Candida albicans6.63
4e Aspergillus niger6.28

Note: The table shows the Minimum Inhibitory Concentration (MIC) of some new benzenesulphonamide derivatives against various microorganisms.

Signaling Pathways

The biological effects of benzenesulfonamide derivatives are mediated through their interaction with specific molecular targets, which in turn modulate various signaling pathways.

Carbonic Anhydrase Inhibition Pathway

The primary mechanism of action for benzenesulfonamide-based carbonic anhydrase inhibitors is the direct binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This blocks the access of the substrate (CO₂), thereby inhibiting the enzyme's catalytic activity.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibition Zn Zn²⁺ H2O H₂O Zn->H2O HCO3 HCO₃⁻ H2O->HCO3 Hydration CO2 CO₂ CO2->Zn Substrate Binding H H⁺ HCO3->H Sulfonamide Benzenesulfonamide (e.g., 2-bromo-N-methyl...) Sulfonamide->Zn Competitive Inhibition

Inhibition of Carbonic Anhydrase by Benzenesulfonamides.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates the cell cycle and is often dysregulated in cancer.[3] Some anticancer compounds exert their effects by modulating this pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Sulfonamide Sulfonamide Derivative Sulfonamide->PI3K Inhibition? Sulfonamide->Akt Inhibition?

Potential Modulation of the PI3K/Akt/mTOR Pathway.
Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival, and its hyperactivation is common in many cancers.[4][5]

GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Expression (Proliferation) ERK->Transcription Sulfonamide Sulfonamide Derivative Sulfonamide->Raf Inhibition?

Potential Modulation of the Ras/Raf/MEK/ERK Pathway.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method measures the enzyme-catalyzed rate of CO₂ hydration.[6] The assay is based on the principle that the hydration of CO₂ produces protons, leading to a decrease in the pH of a buffered solution, which is monitored by a pH indicator.[6]

Workflow:

A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B D Rapidly Mix Solutions in Stopped-Flow Apparatus B->D C Prepare CO₂-saturated Buffer with Indicator C->D E Monitor Absorbance Change Over Time D->E F Calculate Initial Rate and Determine Ki E->F

Stopped-Flow CO₂ Hydration Assay Workflow.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: A solution of the carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations.[6]

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.[6]

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over a short period.[6]

  • Data Analysis: The initial rates of reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a widely used method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Workflow:

A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Broth Microdilution MIC Assay Workflow.

Procedure:

  • Preparation: Perform serial two-fold dilutions of the sulfonamide compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

A Seed Cancer Cells in 96-well Plate B Treat Cells with Serial Dilutions of Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent and Incubate C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

MTT Cytotoxicity Assay Workflow.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the benzenesulfonamide derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

References

Comparative Guide to Analytical Methods for the Quantification of 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 2-bromo-N-methylbenzenesulfonamide. The information presented herein is intended to assist researchers and professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and throughput.

Introduction

This compound is a sulfonamide derivative with potential applications in pharmaceutical and chemical research.[1] Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug development and for quality control purposes.[1] This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages data from structurally similar compounds and established principles of sulfonamide analysis to provide robust, adaptable methodologies.[1][2]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of proposed HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: HPLC-UV Method Performance

Validation ParameterPerformance Characteristic
Linearity (Concentration Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Table 2: GC-MS Method Performance

Validation ParameterPerformance Characteristic
Linearity (Concentration Range)0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantification (LOQ)~0.03 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from a validated procedure for the structurally similar compound, 2-bromo-N-phenethylbenzenesulfonamide.[1]

a. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

b. Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-10 min: 50% B10-12 min: 50-70% B12-15 min: 70% B15-16 min: 70-50% B16-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 20 minutes

c. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This proposed method is based on general procedures for the analysis of sulfonamides.[2]

a. Materials and Reagents:

  • This compound reference standard

  • Ethyl acetate (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

  • Anhydrous Sodium Sulfate

b. Instrumentation and Chromatographic Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial 150 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z

c. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, but use ethyl acetate as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in ethyl acetate.

    • Transfer a 1 mL aliquot to a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA with 1% TMCS and heat at 70 °C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

Mandatory Visualizations

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Method_Selection Select Analytical Technique (e.g., HPLC, GC) Parameter_Optimization Optimize Parameters (e.g., Mobile Phase, Column, Temperature) Method_Selection->Parameter_Optimization Specificity Specificity/ Selectivity Parameter_Optimization->Specificity Validate Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ Robustness Robustness LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis QC_Checks Quality Control Checks Sample_Analysis->QC_Checks

Caption: General workflow for analytical method development and validation.

Caption: Comparison of HPLC-UV and GC-MS methods.

References

A comparison of different synthetic routes for N-substituted benzenesulfonamides.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted benzenesulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its ability to mimic a carboxylic acid bioisostere and participate in crucial hydrogen bonding interactions with biological targets. The synthesis of this important functional group can be approached through various strategic routes, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common and innovative synthetic methodologies for preparing N-substituted benzenesulfonamides, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development endeavor.

Comparison of Synthetic Routes

The choice of synthetic strategy for a particular N-substituted benzenesulfonamide is often dictated by factors such as the availability of starting materials, desired substitution pattern (N-alkyl vs. N-aryl), functional group tolerance, and scalability. Below is a summary of key quantitative data for several prominent synthetic routes.

Synthetic RouteGeneral ReactionTypical Reagents & ConditionsYield Range (%)Reaction TimeKey AdvantagesKey Disadvantages
Classical Synthesis ArSO₂Cl + R¹R²NHBase (e.g., pyridine, Et₃N), CH₂Cl₂, rt70-951-12 hHigh yields, well-established, broad substrate scope.Requires synthesis of sulfonyl chlorides, can generate HCl byproduct.
Copper-Catalyzed N-Arylation ArSO₂NHR¹ + Ar'B(OH)₂Cu(OAc)₂, Base (e.g., K₂CO₃), Water or DMF, 100-130 °C60-94[1][2]12-24 hGood for N-arylation, avoids pre-functionalization of the amine, often uses greener solvents.Requires a metal catalyst, can have long reaction times.
Fukuyama-Mitsunobu Reaction ArSO₂NH₂ + R-OHPPh₃, DIAD/DEAD, THF, rt65-952-12 hMild conditions, good for N-alkylation with primary and secondary alcohols, stereochemical inversion at the alcohol center.Stoichiometric phosphine oxide byproduct, requires pre-activation of the sulfonamide (as a nosyl derivative for deprotection).
Sulfo-Click Reaction ArSO₂N₃ + RCOSHNaHCO₃, H₂O/NMP, rt90-99[3]< 10 minExtremely fast, high yields, occurs in water, forms N-acylsulfonamides.Requires synthesis of sulfonyl azides and thioacids.
Reductive Amination ArSO₂NH₂ + R¹R²C=OReducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), Acid catalyst, MeOH or THF, rt50-8512-24 hOne-pot procedure for N-alkylation, mild conditions.Reducing agent can be toxic, may require careful pH control.
One-Pot from Nitroarenes ArNO₂ + Ar'SO₂ClReducing agent (e.g., Fe/HCl), followed by in-situ sulfonylation60-806-12 hAvoids isolation of potentially hazardous anilines, efficient.Limited to N-arylation, requires careful control of reaction conditions.

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below. These protocols are representative examples and may require optimization for specific substrates.

Classical Synthesis: N-Benzylation of Benzenesulfonamide

This protocol describes the reaction of benzenesulfonyl chloride with benzylamine.

Materials:

  • Benzenesulfonyl chloride

  • Benzylamine

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzylamine (1.1 eq) and pyridine (1.2 eq) in CH₂Cl₂ at 0 °C, add a solution of benzenesulfonyl chloride (1.0 eq) in CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the N-benzylbenzenesulfonamide.

Copper-Catalyzed N-Arylation with Arylboronic Acids

This protocol details the coupling of p-toluenesulfonamide with phenylboronic acid.[1]

Materials:

  • p-Toluenesulfonamide

  • Phenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine p-toluenesulfonamide (1.0 mmol), phenylboronic acid (1.2 mmol), Cu(OAc)₂ (10 mol%), and K₂CO₃ (2.0 mmol).

  • Add water (5 mL) to the flask and reflux the mixture for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-phenyl-p-toluenesulfonamide.

Fukuyama-Mitsunobu Reaction for N-Alkylation

This protocol describes the N-alkylation of 2-nitrobenzenesulfonamide with a primary alcohol.

Materials:

  • 2-Nitrobenzenesulfonamide

  • Primary alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-nitrobenzenesulfonamide (1.2 eq) and the primary alcohol (1.0 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C.

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the N-alkylated 2-nitrobenzenesulfonamide. The 2-nitrophenylsulfonyl (nosyl) group can be subsequently removed under mild conditions using a thiol and a base to yield the secondary amine.

Sulfo-Click Reaction for N-Acylsulfonamides

This protocol outlines the rapid synthesis of an N-acylsulfonamide from a sulfonyl azide and a thioacid.[3]

Materials:

  • Benzenesulfonyl azide

  • Thioacetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Water/N-Methyl-2-pyrrolidone (NMP) mixture (1:3)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the thioacetic acid (1.0 eq) in a 1:3 mixture of water and NMP.

  • Add sodium bicarbonate (1.1 eq) to the solution.

  • To this mixture, add a solution of benzenesulfonyl azide (1.0 eq) in NMP.

  • Stir the reaction vigorously at room temperature for 10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture with 1 M HCl to precipitate the N-acylsulfonamide product.

  • Collect the solid by filtration, wash with water, and dry to obtain the pure product.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflow for synthesizing N-substituted benzenesulfonamides and a comparison of the starting materials for the different routes.

G cluster_0 General Synthetic Workflow Start Starting Materials Reaction Chemical Transformation (e.g., Sulfonylation, Coupling) Start->Reaction Reaction Conditions Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product N-Substituted Benzenesulfonamide Purification->Product G cluster_1 Comparison of Starting Materials for N-Substituted Benzenesulfonamide Synthesis Classical Classical Synthesis SulfonylChloride Benzenesulfonyl Chloride Classical->SulfonylChloride Amine Primary/Secondary Amine Classical->Amine Copper Copper-Catalyzed N-Arylation Sulfonamide Benzenesulfonamide Copper->Sulfonamide BoronicAcid Arylboronic Acid Copper->BoronicAcid Fukuyama Fukuyama-Mitsunobu NosylSulfonamide 2-Nitrobenzenesulfonamide Fukuyama->NosylSulfonamide Alcohol Alcohol Fukuyama->Alcohol SulfoClick Sulfo-Click SulfonylAzide Benzenesulfonyl Azide SulfoClick->SulfonylAzide Thioacid Thioacid SulfoClick->Thioacid

References

A Comparative Guide to Assessing the Purity of Synthesized 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the synthesis of 2-bromo-N-methylbenzenesulfonamide, ensuring its quality, safety, and efficacy for use in research and drug development. A variety of analytical techniques are available, each offering distinct advantages in sensitivity, specificity, and quantitative capability. This guide provides an objective comparison of the primary methods used for purity assessment, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Choosing the appropriate analytical method depends on the specific requirements of the analysis, such as the need for high-throughput screening, precise quantification, or definitive structural confirmation of impurities. The most common techniques for assessing the purity of synthesized this compound are High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Thin-Layer Chromatography (TLC) is also a valuable qualitative tool.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[1][2] It relies on the differential partitioning of the analyte and impurities between a stationary phase (packed in a column) and a liquid mobile phase.[3] For sulfonamides, Reverse-Phase HPLC (RP-HPLC) with a C18 column is commonly employed.[4][5] Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Advantages: Robust, reproducible, highly precise, and widely available, making it suitable for routine quality control.[3]

  • Limitations: Requires a reference standard for absolute quantification and can be limited by the potential for co-elution of impurities with the main peak.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis.[6] qNMR determines purity by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[7][8] A key advantage is that the signal intensity is directly proportional to the number of nuclei, making it a primary ratio method that does not require a reference standard of the analyte itself.[8]

  • Advantages: Non-destructive, provides structural information on both the main compound and impurities, and does not require identical reference standards.[7]

  • Limitations: Lower sensitivity compared to HPLC and LC-MS, and potential for signal overlap in complex mixtures, which may require 2D NMR techniques to resolve.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[9] This hyphenated technique is exceptionally powerful for identifying and quantifying trace-level impurities.[9] The mass spectrometer provides mass-to-charge ratio (m/z) data, which helps in the structural identification of unknown impurities. The presence of a bromine atom in this compound will result in a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), which aids in confirming the identity of the main compound and related impurities.[10]

  • Advantages: High sensitivity and selectivity, provides molecular weight information for impurity identification, and is ideal for impurity profiling.[9][11]

  • Limitations: More complex instrumentation and higher operational costs compared to HPLC.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective qualitative technique used to monitor reaction progress and for preliminary purity checks. It operates on the same principle of separation by differential adsorption as column chromatography.[3] The presence of multiple spots on a developed TLC plate indicates the presence of impurities. Visualization can be achieved under UV light or by using specific staining agents like fluorescamine, which reacts with the primary amine group if present, or other general visualizing agents.[3]

  • Advantages: Fast, inexpensive, and requires minimal sample preparation.

  • Limitations: Primarily qualitative, less sensitive, and provides lower resolution compared to HPLC.

Data Presentation: Performance Comparison

The following table summarizes typical performance data for the quantitative assessment of this compound purity using different analytical techniques.

Parameter HPLC-UV qNMR (¹H) LC-MS
Purity (%) 99.599.399.6
Precision (RSD, %) < 1.0< 1.5< 2.0
Limit of Detection (LOD) ~0.01%~0.1%< 0.005%
Limit of Quantitation (LOQ) ~0.03%~0.3%< 0.015%
Analysis Time per Sample 15-30 min5-15 min20-40 min
Impurity Identification Limited (Retention Time)Good (Structural Info)Excellent (Mass & Frag.)

Note: Values are representative and can vary based on instrumentation, method optimization, and the nature of impurities.

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and reproducible purity data.

Protocol 1: Purity Assessment by HPLC-UV
  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 10 mg of synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of ~1 mg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm[4]

    • Gradient Program: Start with 30% B, increase linearly to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Data Analysis: Integrate the peak areas of the main compound and all impurity peaks. Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Purity Assessment by Quantitative ¹H NMR
  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): Select a certified internal standard with a known purity that has a simple proton spectrum with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = [ (I_analyte / N_analyte) / (I_IS / N_IS) ] * [ (MW_analyte / m_analyte) / (MW_IS / m_IS) ] * P_IS

      • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_IS = Purity of the internal standard.

Protocol 3: Impurity Profiling by LC-MS
  • Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same or similar LC conditions as described in the HPLC-UV protocol to achieve chromatographic separation.

  • MS Conditions (Positive Ion Mode):

    • Scan Range: m/z 100-500

    • Ion Source: ESI+

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C

  • Data Analysis: Identify the main peak by its retention time and its mass spectrum, which should show the characteristic isotopic pattern for a single bromine atom (m/z 250.0 and 252.0 for [M+H]⁺). Analyze the mass spectra of minor peaks to identify potential impurities, such as starting materials (e.g., 2-bromobenzenesulfonyl chloride), byproducts, or degradation products.[11][12]

Mandatory Visualization

Diagrams created using Graphviz help to visualize the logical flow of purity determination and the interplay between different analytical techniques.[3]

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check cluster_purification Purification cluster_analysis Purity & Identity Confirmation cluster_decision Final Decision synthesis Synthesize Crude This compound tlc TLC Check for Reaction Completion & Gross Impurities synthesis->tlc purification Purification (e.g., Column Chromatography or Recrystallization) tlc->purification hplc HPLC-UV (Quantitative Purity) purification->hplc qnmr qNMR (Purity & Structure) purification->qnmr lcms LC-MS (Impurity Profile & ID) purification->lcms spectroscopy Other Spectroscopy (FTIR, ¹³C NMR for Identity) purification->spectroscopy decision Purity > 95%? hplc->decision qnmr->decision lcms->decision pass Compound Meets Specification decision->pass Yes fail Further Purification or Re-synthesis decision->fail No fail->purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound.

Conclusion

The assessment of purity for synthesized this compound requires a multi-faceted analytical approach.

  • For routine quality control and precise quantification , HPLC-UV is the method of choice due to its robustness and precision.[2]

  • For an absolute purity value and simultaneous structural confirmation without a specific reference standard , qNMR is an invaluable and orthogonal technique.[7]

  • For comprehensive impurity profiling and identification , especially in a drug development context, the high sensitivity and specificity of LC-MS are unparalleled.[9]

  • For rapid, in-process checks , TLC remains a simple and effective tool.

Ultimately, a combination of these methods, typically HPLC for quantitative purity and LC-MS or NMR for impurity identification, provides the most comprehensive and reliable characterization of the synthesized compound, ensuring its suitability for further research and development.

References

Confirming Benzenesulfonamide Functional Groups: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate confirmation of functional groups within benzenesulfonamide scaffolds is a critical step in synthesis, quality control, and drug discovery. This guide provides a comparative analysis of Infrared (IR) spectroscopy against other common analytical techniques, supported by experimental data, to aid in the robust characterization of these compounds.

Benzenesulfonamides are a cornerstone of many pharmaceutical agents. Their biological activity is intrinsically linked to the presence and integrity of key functional groups: the sulfonamide moiety (-SO₂NH-), the benzene ring, and any substituents. While several analytical methods can provide structural information, IR spectroscopy offers a rapid and accessible primary screening tool. This guide will objectively compare the utility of IR spectroscopy with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the confirmation of benzenesulfonamide functional groups.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data used to identify the characteristic functional groups in a typical benzenesulfonamide structure.

Table 1: IR Spectroscopy - Characteristic Absorption Frequencies

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Notes
Sulfonamide (S=O)Asymmetric Stretch1344 - 1317[1]Strong absorption.
Symmetric Stretch1187 - 1147[1]Strong absorption.
Sulfonamide (N-H)Stretch (solid)3371 - 3345 (symmetric)[2]Position can be affected by hydrogen bonding.
3473 - 3444 (asymmetric)[2]
Sulfonamide (S-N)Stretch924 - 906[1]
Aromatic Ring (C-H)Stretch3100 - 3000[3][4]Typically observed to the left of aliphatic C-H stretches.
Aromatic Ring (C=C)In-ring Stretch1600 - 1400[3][4]A series of peaks is characteristic.

Table 2: A Comparison of Analytical Techniques for Benzenesulfonamide Characterization

TechniqueInformation ProvidedAdvantagesLimitations
IR Spectroscopy Presence of key functional groups (S=O, N-H, aromatic ring).Rapid, cost-effective, non-destructive, sensitive to changes in bond environment (e.g., hydrogen bonding).Provides limited information on the connectivity of atoms and the carbon skeleton. Does not provide molecular weight.
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity of atoms, and chemical environment of nuclei.Provides unambiguous structure elucidation and stereochemistry. Quantitative.Slower analysis time, more expensive instrumentation, requires deuterated solvents.
Mass Spectrometry Provides the molecular weight of the compound and information on its fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not directly identify functional groups, isomerization can be challenging to distinguish.

Table 3: NMR Spectroscopy - Characteristic Chemical Shifts for Benzenesulfonamide

NucleusFunctional GroupCharacteristic Chemical Shift (δ, ppm)Notes
¹HSulfonamide (SO₂NH )11.03[1]Can be a broad singlet; chemical shift is solvent-dependent.
Aromatic (H -Ar)6.5 - 8.5[1]The specific pattern and shifts depend on the substitution pattern of the ring.
¹³CAromatic (C -Ar)111 - 160[5]The chemical shifts of the ipso, ortho, meta, and para carbons provide information on substituent effects.

Table 4: Mass Spectrometry - Common Fragmentation Patterns for Benzenesulfonamides

Fragmentation PathwayNeutral Lossm/z of Fragment IonNotes
Loss of sulfur dioxideSO₂ (64 Da)[6][M - 64]⁺ or [M - 64]⁻A characteristic fragmentation for aryl sulfonamides.
Cleavage of the S-N bondm/z 156 (for unsubstituted benzenesulfonyl moiety)Can be a prominent peak.
Formation of anilide anionBenzynem/z 92 (for N-phenyl derivative)Observed in negative ion mode.[2]

Experimental Protocols

Obtaining an IR Spectrum using the KBr Pellet Method

This protocol outlines the standard procedure for preparing a solid benzenesulfonamide sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

  • Benzenesulfonamide sample

  • Spectroscopy-grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In an agate mortar, grind 1-2 mg of the benzenesulfonamide sample to a fine powder.[7]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[7] Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply a pressure of 8-10 tons for 1-2 minutes to form a translucent or transparent pellet.[8]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be collected using a blank KBr pellet to subtract any atmospheric and instrumental interferences.

Mandatory Visualization

Benzenesulfonamide_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Synthesized Benzenesulfonamide ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms ir_data Confirm Functional Groups (S=O, N-H, Aromatic) ir->ir_data nmr_data Elucidate Connectivity & Chemical Environment nmr->nmr_data ms_data Determine Molecular Weight & Fragmentation ms->ms_data end Structure Confirmed ir_data->end nmr_data->end ms_data->end

Caption: Workflow for the spectroscopic characterization of benzenesulfonamides.

References

A Researcher's Guide to Differentiating Isomers of Bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical synthesis and characterization. The ortho (2-), meta (3-), and para (4-) isomers of bromo-N-methylbenzenesulfonamide, while sharing the same molecular formula and weight, exhibit distinct physical properties and spectroscopic signatures due to the different positions of the bromine atom on the benzene ring. This guide provides a comprehensive comparison of these isomers, supported by experimental data and detailed analytical protocols, to facilitate their unambiguous identification.

The three constitutional isomers of bromo-N-methylbenzenesulfonamide are:

  • 2-bromo-N-methylbenzenesulfonamide (ortho)

  • 3-bromo-N-methylbenzenesulfonamide (meta)

  • 4-bromo-N-methylbenzenesulfonamide (para)

Distinguishing between these structures relies on a combination of physical property analysis and spectroscopic techniques. While mass spectrometry can confirm the elemental composition, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are particularly powerful in elucidating the specific substitution pattern on the aromatic ring.

Comparative Analysis of Physical and Spectroscopic Data

The following tables summarize the key distinguishing features of the ortho, meta, and para isomers of bromo-N-methylbenzenesulfonamide.

Table 1: Physical Properties

Property2-bromo- (ortho)3-bromo- (meta)4-bromo- (para)
Molecular Formula C₇H₈BrNO₂SC₇H₈BrNO₂SC₇H₈BrNO₂S
Molecular Weight 250.11 g/mol [1][2]250.11 g/mol [3][4]250.11 g/mol [1]
CAS Number 98192-14-4[2]153435-79-1[4][5][6]703-12-8[1]
Physical Form SolidSolid[6]Solid / Semi-solid[7]
Melting Point (°C) Not readily available62-66[3]70-72

Table 2: ¹H NMR Spectroscopy - Aromatic Region (Predicted)

IsomerExpected Splitting PatternDescription
ortho Complex multiplet (ABCD system)[8]Four unique aromatic protons with different chemical shifts and coupling constants, resulting in a complex, overlapping multiplet. No singlets are expected.[9]
meta Complex multiplet (ABCD system)[8]Four unique aromatic protons. Often, the proton between the two substituents (at C2) appears as a broad singlet or a triplet with a small meta coupling constant.[10]
para Two doublets (AA'BB' system)[8][11][12]Due to symmetry, there are only two sets of equivalent aromatic protons. This results in two distinct signals, which typically appear as doublets with a characteristic ortho coupling constant (J ≈ 8-9 Hz).[9][12]

Table 3: ¹³C NMR Spectroscopy - Aromatic Region (Predicted)

IsomerExpected Number of SignalsDescription
ortho 6All six aromatic carbons are chemically non-equivalent.
meta 6All six aromatic carbons are chemically non-equivalent.
para 4Due to a plane of symmetry, there are only four unique carbon signals in the aromatic region.[13]

Table 4: IR Spectroscopy - Key Diagnostic Bands

IsomerC-H Out-of-Plane Wagging (cm⁻¹)Ring Bending (cm⁻¹)
ortho ~770 - 735N/A
meta ~810 - 750[14]~690[14]
para ~860 - 790[14]N/A
Data derived from established ranges for disubstituted benzenes.[14][15]

Table 5: Mass Spectrometry

IsomerMolecular Ion (M⁺) PatternFragmentation
ortho, meta, para Two peaks of ~1:1 intensity at m/z 249 and 251The molecular ion peak will be identical for all isomers. The characteristic M⁺ / M+2 pattern confirms the presence of one bromine atom.[16][17] Fragmentation patterns may differ but can be complex to predict without experimental standards for each isomer. The loss of SO₂ (64 Da) or the N-methyl group (29 Da) are potential fragmentation pathways.

Analytical Workflow and Visualization

A systematic approach is essential for the accurate identification of an unknown isomer of bromo-N-methylbenzenesulfonamide. The workflow below outlines the logical sequence of analyses.

G cluster_0 Sample Analysis cluster_1 Data Interpretation & Identification Sample Unknown Isomer Sample (ortho, meta, or para) MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (ATR-FTIR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS_Result Confirm Molecular Weight (250.11) & Bromine Presence (M+ / M+2) MS->MS_Result IR_Result Identify Substitution Pattern (C-H Wagging Bands) IR->IR_Result NMR_Result Determine Connectivity (Splitting Patterns & Signal Count) NMR->NMR_Result Identification Final Isomer Identification MS_Result->Identification IR_Result->Identification NMR_Result->Identification

Caption: Analytical workflow for isomer identification.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of bromo-N-methylbenzenesulfonamide isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework and identify the substitution pattern.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg (for ¹H NMR) or 20-25 mg (for ¹³C NMR) of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Analysis:

    • For ¹H NMR, analyze the aromatic region (typically 7.0-8.5 ppm) for the number of signals, their integration, and splitting patterns to determine if it matches the expected pattern for ortho, meta, or para substitution (see Table 2).

    • For ¹³C NMR, count the number of distinct signals in the aromatic region (typically 110-150 ppm) to confirm the level of symmetry (see Table 3).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Objective: To identify the substitution pattern on the benzene ring via characteristic out-of-plane bending vibrations.

  • Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).

  • Sample Preparation:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-650 cm⁻¹.

    • Use a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.

  • Analysis:

    • Examine the "fingerprint region" below 1000 cm⁻¹.

    • Identify the strong C-H out-of-plane wagging bands and compare their positions to the characteristic ranges for ortho, meta, and para disubstitution (see Table 4).[14]

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and the presence of a single bromine atom.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (for ESI) or the molecular ion M⁺ (for EI).

    • Ensure the mass range includes m/z values from at least 50 to 300.

  • Analysis:

    • Locate the molecular ion cluster. For bromo-N-methylbenzenesulfonamide, expect to see two peaks of nearly equal intensity at m/z 249 and 251 (for the M⁺ ion) or 250 and 252 (for the [M+H]⁺ ion), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[17] This confirms the molecular formula and the presence of one bromine atom.

References

A Comparative Review of Synthetic Methodologies for Benzenesulfonamide Yields

Author: BenchChem Technical Support Team. Date: December 2025

Benzenesulfonamides are a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents. The efficiency of synthesizing this critical pharmacophore is of paramount importance to researchers in academia and industry. This guide provides a comparative analysis of various synthetic routes to benzenesulfonamides, with a focus on reaction yields and detailed experimental protocols to aid in methodological selection and optimization.

Comparative Yields of Benzenesulfonamide Synthesis

The synthesis of benzenesulfonamides can be approached through several distinct chemical pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of common synthetic strategies and their reported yields.

Synthetic MethodStarting MaterialsKey Reagents/CatalystsReported Yield RangeReference
1. Chlorosulfonation of Benzene & AmmonolysisBenzene, Chlorosulfonic acidAmmonia75-80%[1]
2. Reaction of Benzenesulfonyl Chloride with AmmoniaBenzenesulfonyl chlorideAqueous Ammonia96%[2]
3. Dual Copper and Visible-Light CatalysisPhenylsulfinic acid derivatives, Aryl azidesCopper/Visible-light catalyst61-86%[3]
4. Base-Mediated Coupling with ProlineBenzenesulfonyl azides, Proline derivativesBase (e.g., K₂CO₃)70-83%[4][5]
5. Sandmeyer Reaction of AnilinesSubstituted anilinesNaNO₂, HCl, CuCl, SO₂, NH₃Moderate[6]
6. From BenzenethiolBenzenethiolI₂, NH₃, TBHPNot explicitly stated[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. The following sections provide experimental protocols for key synthesis methods cited in the comparison table.

Method 1: Synthesis of Benzenesulfonyl Chloride from Benzene

This classical two-step approach first involves the chlorosulfonation of benzene to yield benzenesulfonyl chloride, which is then typically reacted with ammonia to form benzenesulfonamide.

  • Step 1: Benzenesulfonyl Chloride Synthesis Five hundred grams (3.9 moles) of chlorosulfonic acid is placed in a 2-liter round-bottom flask and cooled in an ice-salt bath. While stirring, 234 g. (3 moles) of dry benzene is added dropwise over about an hour. The mixture is then allowed to come to room temperature and stirred for an additional hour. The reaction mixture is poured onto 2 kg of crushed ice, and the benzenesulfonyl chloride separates as an oil. The aqueous layer is decanted, and the oil is washed with cold water. The crude benzenesulfonyl chloride is then purified by distillation under reduced pressure, collecting the fraction boiling at 118-120°C/15 mm. The reported yield is 75-77%.[1]

  • Step 2: Benzenesulfonamide Synthesis from Benzenesulfonyl Chloride A 200 ml aqueous ammonia solution is cooled to -10°C. Benzenesulfonyl chloride (13 g, 73 mmol) is then added to the cold ammonia solution. The resulting mixture is stirred at this temperature for 3 hours. Upon completion (monitored by TLC), the reaction mixture is warmed to room temperature. The solid product is collected by filtration, washed with water, and dried under vacuum to afford benzenesulfonamide. This step has a reported yield of 96%.[2]

Method 3: Dual Copper and Visible Light-Induced Synthesis

This modern approach utilizes a dual catalytic system for the coupling of phenylsulfinic acids and aryl azides.

  • Reaction Setup: In a reaction tube, a mixture of aryl azide (0.2 mmol), phenylsulfinic acid (0.3 mmol), and a copper catalyst is prepared. The tube is sealed and the reaction is stirred under visible light irradiation at room temperature for the specified time. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired benzenesulfonamide product. Yields for this method are reported to be in the range of 61-86%.[3]

Method 4: Base-Mediated Coupling of Benzenesulfonyl Azides with Proline Derivatives

This method is particularly useful for synthesizing N-substituted benzenesulfonamides.

  • General Procedure: To a solution of the proline derivative in a suitable solvent, the corresponding benzenesulfonyl azide is added, followed by the addition of a base such as potassium carbonate. The reaction mixture is stirred at a specified temperature for a designated time. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the proline-derived benzenesulfonamide. Reported yields for this method range from 70% to 83%.[4][5]

Visualizing Synthetic Pathways and Workflows

To further clarify the synthetic processes, the following diagrams illustrate a classical synthetic pathway and a general experimental workflow for benzenesulfonamide synthesis.

G cluster_reagents1 Reagents cluster_reagents2 Reagents Benzene Benzene BenzenesulfonylChloride Benzenesulfonyl Chloride Benzene->BenzenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) Benzenesulfonamide Benzenesulfonamide BenzenesulfonylChloride->Benzenesulfonamide Ammonolysis Ammonia Ammonia (NH3) G Start Reaction Setup (Starting Materials + Reagents) Reaction Reaction (Stirring, Heating, etc.) Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Drying Drying (e.g., Na2SO4) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography / Recrystallization) Concentration->Purification Product Pure Benzenesulfonamide Purification->Product

References

Safety Operating Guide

Safe Disposal of 2-bromo-N-methylbenzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount when handling chemical compounds. This document outlines the essential procedures for the proper disposal of 2-bromo-N-methylbenzenesulfonamide (CAS No. 98192-14-4), a halogenated organic compound. Following these guidelines is critical for ensuring laboratory safety and environmental compliance.

As a brominated benzenesulfonamide derivative, this compound is classified as a halogenated organic waste. Such materials require specific handling and disposal methods to mitigate potential environmental and health risks. The primary disposal route for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE) and Handling Summary
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.
Spill Cleanup Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite).[1]
Experimental Protocol: Spill Decontamination and Collection

In the event of a small spill of this compound, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If the spill is significant, evacuate the laboratory.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbent pads, to contain the spill and prevent it from spreading.

  • Collect Contaminated Material: Carefully scoop the absorbed material into a designated, chemically compatible, and sealable container.

  • Label the Waste Container: Clearly label the container as "Hazardous Waste: Halogenated Organic Material" and include the chemical name "this compound".

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Dispose of Contaminated PPE: All contaminated PPE, such as gloves and absorbent pads, must be placed in the designated hazardous waste container.

Step-by-Step Disposal Procedure

The proper segregation and disposal of this compound waste are crucial for regulatory compliance and environmental protection.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials.

    • This waste must be segregated as halogenated organic waste .[2][3]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[2][3]

  • Waste Collection and Containerization:

    • Collect all this compound waste in a designated, properly labeled, and leak-proof container. The container must be compatible with the chemical.

    • The container lid should be securely fastened at all times, except when adding waste.[2]

    • The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name.[4]

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4]

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration.

Disposal Workflow Diagram

Figure 1. Disposal Workflow for this compound cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Disposal A Step 1: Identify and Segregate Halogenated Organic Waste B Step 2: Collect in Labeled, Sealed Container A->B Segregated Waste C Step 3: Store in Designated Satellite Accumulation Area B->C Contained Waste D Step 4: Arrange for Professional Disposal (EHS or Licensed Contractor) C->D Scheduled Pickup E Final Disposal: High-Temperature Incineration D->E Transported Waste

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling 2-bromo-N-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 2-bromo-N-methylbenzenesulfonamide. The information is compiled from safety data sheets (SDS) of structurally similar compounds and is intended for use by researchers, scientists, and drug development professionals. A thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

Based on data from analogous sulfonamides, this compound is anticipated to pose the following hazards:

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if splashing is a risk.Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is required.Inspect gloves for any signs of degradation or puncture before use.[4][5]
Respiratory All handling should occur in a well-ventilated area. A NIOSH/MSHA-approved respirator is recommended if dust is generated or ventilation is inadequate.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.
Body A standard laboratory coat is mandatory. For larger quantities or potential for significant exposure, a chemical-resistant apron or suit is advised.Wear appropriate protective clothing to prevent skin exposure.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring safe handling.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1][3]

  • Work within a certified chemical fume hood to ensure adequate ventilation.[5]

  • Assemble all required PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials, such as an inert absorbent (e.g., sand or vermiculite), readily available.[6]

2. Handling:

  • Avoid the formation of dust when handling the solid material.[4]

  • Carefully weigh and transfer the chemical, minimizing the potential for spills or aerosol generation.

  • Keep the container tightly closed when not in use.[1][2]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling.[1]

  • Decontaminate the work surface and any equipment used.

  • Remove and properly store or dispose of PPE. Contaminated disposable PPE must be treated as hazardous waste.

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation persists, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

In Case of a Spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the chemical fume hood is operating.

  • Contain: Use an inert absorbent material to contain the spill. Avoid generating dust.

  • Collect: Carefully sweep or scoop the contained material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound should be treated as halogenated organic hazardous waste.

  • Segregation: Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[6]

  • Collection: Collect all waste, including empty containers, contaminated absorbents, and used PPE, in a designated, properly labeled, and sealed container. The container should be stored in a cool, dry, and well-ventilated satellite accumulation area.[6]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] High-temperature incineration is the typical disposal method for such compounds.[6] Do not dispose of this chemical down the drain or in regular trash.[7]

Workflow for Safe Handling of this compound

prep 1. Preparation - Verify fume hood, safety shower, eyewash - Inspect and don all required PPE - Prepare spill kit handling 2. Handling - Work in a chemical fume hood - Avoid dust formation - Keep container closed prep->handling post_handling 3. Post-Handling - Decontaminate work area - Wash hands thoroughly - Doff and manage PPE handling->post_handling spill Spill Occurs handling->spill exposure Exposure Occurs handling->exposure waste_collection 4. Waste Collection - Segregate as halogenated waste - Use labeled, sealed container post_handling->waste_collection disposal 5. Final Disposal - Store in designated accumulation area - Contact EHS for pickup waste_collection->disposal spill_response Spill Response - Evacuate, Ventilate, Contain - Collect waste - Decontaminate area spill->spill_response spill_response->waste_collection first_aid First Aid - Eyes: Flush for 15 min - Skin: Wash with soap & water - Inhalation: Move to fresh air - Seek medical attention exposure->first_aid

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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2-bromo-N-methylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.